GNE-8505
Description
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Properties
Molecular Formula |
C21H24F3N5O |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)/t14-,15+,19? |
InChI Key |
IRPVABHDSJVBNZ-RTHVDDQRSA-N |
Isomeric SMILES |
C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4[C@H]5[C@@H]4CN(C5)C6COC6 |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4C5C4CN(C5)C6COC6 |
Origin of Product |
United States |
Foundational & Exploratory
GNE-8505: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and synthesis of GNE-8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). DLK is a key regulator of neuronal degeneration, making it a significant therapeutic target for neurodegenerative diseases. This guide details the biochemical and cellular activity of this compound, its pharmacokinetic profile, and the methodologies behind its synthesis and evaluation.
Discovery and Mechanism of Action
This compound was developed by Genentech as part of a research program to identify small molecule inhibitors of DLK for the treatment of neurodegenerative disorders. DLK is a central node in a signaling cascade that responds to axonal injury and other cellular stressors, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent neuronal apoptosis.
Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the kinase activity of DLK. This prevents the downstream phosphorylation and activation of MKK4/7, which in turn blocks the activation of JNK and the subsequent phosphorylation of c-Jun. The inhibition of this pathway ultimately prevents the transcriptional upregulation of pro-apoptotic genes.
Discovery Workflow
The discovery of this compound was the result of a systematic drug discovery process that began with a high-throughput screen to identify initial hits against the DLK enzyme. This was followed by a lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | DLK Ki (nM) | p-JNK IC50 (nM) | Cellular Assay IC50 (nM) |
| This compound | < 10 | 30 | 107 |
| GNE-3511 | 0.5 | 30 | 107 |
Data for this compound is reported as having a Ki of less than 10 nM. GNE-3511 is a closely related and well-characterized analog.
Table 2: Kinase Selectivity Profile of a Related Compound (GNE-3511)
| Kinase | IC50 (nM) |
| MLK1 | 67.8 |
| MLK2 | 767 |
| MLK3 | 602 |
| JNK1 | 129 |
| JNK2 | 514 |
| JNK3 | 364 |
| MKK4 | > 5000 |
| MKK7 | > 5000 |
Table 3: Pharmacokinetic Properties of a Related Compound (GNE-3511) in Mouse
| Parameter | Value |
| IV CL (mL/min/kg) | 56 |
| PO Bioavailability (%) | 45 |
| Brain/Plasma Ratio | 0.24 |
Experimental Protocols
Biochemical Assay: DLK TR-FRET Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the inhibition of DLK kinase activity.
-
Reagents: Recombinant human DLK (kinase domain), ULight™-p-c-Jun (Ser63) peptide substrate, Europium-labeled anti-GST antibody, ATP.
-
Procedure:
-
This compound was serially diluted in DMSO.
-
The compound dilutions were added to a 384-well plate.
-
A mixture of DLK enzyme and the ULight™-p-c-Jun substrate was added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a detection mix containing the Europium-labeled anti-GST antibody.
-
After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.
-
IC50 values were calculated from the resulting dose-response curves.
-
Cellular Assay: p-c-Jun AlphaLISA Assay
The cellular potency of this compound was determined by measuring the inhibition of c-Jun phosphorylation in a human embryonic kidney cell line (HEK293) overexpressing DLK.
-
Reagents: HEK293 cells transiently transfected with a DLK expression vector, AlphaLISA® p-c-Jun (Ser63) assay kit.
-
Procedure:
-
HEK293 cells were seeded in 96-well plates.
-
The cells were transfected with the DLK expression vector.
-
After 24 hours, the cells were treated with various concentrations of this compound for 1 hour.
-
The cells were lysed, and the level of phosphorylated c-Jun was quantified using the AlphaLISA® assay kit according to the manufacturer's protocol.
-
IC50 values were determined from the concentration-response curves.
-
Synthesis
The synthesis of this compound is detailed in patent WO2014111496 as "example 152". The general synthetic scheme involves a multi-step sequence.
A detailed, step-by-step synthesis protocol as described in the patent is a complex multi-step process. For the purpose of this guide, a summary of the key transformations is provided. The synthesis generally involves the construction of a substituted pyrazole core, which is then coupled to a pyridinylamine fragment. The final steps typically involve deprotection and/or functional group manipulations to yield the final product. For the exact reagents, conditions, and purification methods, it is imperative to consult the experimental details within patent WO2014111496.
Conclusion
This compound is a potent and selective inhibitor of DLK with demonstrated activity in cellular models of neuronal stress. Its discovery highlights a successful application of modern drug discovery principles to identify a promising therapeutic candidate for neurodegenerative diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development. Further investigation into the clinical potential of DLK inhibitors is warranted based on the compelling preclinical data for compounds like this compound.
GNE-8505: A Technical Guide to its Mechanism of Action as a DLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK). It consolidates available data on its molecular target, signaling pathway, and effects in preclinical models of neurodegeneration.
Core Mechanism of Action: Inhibition of the DLK-JNK Signaling Pathway
This compound is an orally available, small molecule inhibitor developed by Genentech that selectively targets Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3][4] DLK is a critical upstream regulator in a conserved stress signaling cascade.[5] As a MAP3K, DLK functions as a "master sensor" for various neuronal insults, including axonal injury and neurotoxic stress.[5][6]
The primary mechanism of action for this compound is the direct inhibition of DLK's kinase activity. This prevents the subsequent phosphorylation and activation of downstream kinases MKK4 and MKK7. These MAP2Ks, in turn, are responsible for activating c-Jun N-terminal Kinase (JNK).[5] Activated JNK translocates to the nucleus to phosphorylate and activate the transcription factor c-Jun, which drives the expression of pro-apoptotic and pro-degenerative genes.
By inhibiting DLK, this compound effectively blocks this entire signaling cascade, leading to a reduction in phosphorylated JNK (p-JNK) and its downstream effector, phosphorylated c-Jun (p-c-Jun).[6][7] This interruption of the stress signaling pathway has been shown to be neuroprotective in various models of neurodegenerative disease.[5][7]
Quantitative Data
While specific biochemical IC50 or Ki values for this compound against DLK are not widely available in the public domain, its potent and selective nature is cited in key literature.[1][5] The compound's efficacy has been quantified in pharmacodynamic studies within in vivo models.
Table 1: In Vivo Pharmacodynamic Activity of this compound
| Model System | Doses Administered | Measured Endpoint | Outcome |
|---|---|---|---|
| Mouse Model of Optic Nerve Crush | 3, 7, or 18 mg/kg | Phosphorylated JNK (p-JNK) in retinal lysates | Dose-dependent decrease in p-JNK levels.[7] |
| SOD1(G93A) Mouse Model of ALS | Not specified | Phosphorylated c-Jun (p-c-Jun) in cortex | Dose-dependent reduction in p-c-Jun levels.[6] |
For context, a related and well-characterized DLK inhibitor, GNE-3511, demonstrates the high potency associated with this structural class.
Table 2: Biochemical Activity of Related DLK Inhibitor GNE-3511
| Parameter | Target | Value |
|---|---|---|
| Ki | DLK | 0.5 nM |
| IC50 (p-JNK cellular assay) | DLK | 30 nM |
| IC50 (DRG neuron protection) | DLK | 107 nM |
| IC50 | JNK1 | 129 nM |
| IC50 | JNK2 | 514 nM |
| IC50 | JNK3 | 364 nM |
| IC50 | MLK1 | 67.8 nM |
Data for GNE-3511 is provided for contextual purposes only.
Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of this compound.
Protocol: In Vitro Biochemical Kinase Assay (Lanthascreen™)
This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct enzymatic inhibition of DLK.
-
Reagents & Materials:
-
Recombinant human DLK enzyme.
-
Lanthascreen™ Tb-anti-p-c-Jun antibody.
-
Fluorescein-labeled c-Jun substrate.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
This compound serial dilution in DMSO.
-
384-well low-volume assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Further dilute into kinase buffer.
-
Add 2.5 µL of the this compound dilution or DMSO vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of the DLK enzyme/fluorescein-c-Jun substrate mix prepared in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for DLK).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Tb-anti-p-c-Jun antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm following excitation at 340 nm.
-
Calculate the emission ratio (520/495) and plot the results against inhibitor concentration to determine the IC50 value.
-
Protocol: Western Blot for p-JNK in Tissue Lysates
This protocol details the measurement of a key pharmacodynamic biomarker following this compound administration in an animal model.
-
Animal Dosing & Sample Collection:
-
Administer this compound or vehicle control to animals (e.g., mice) via oral gavage at desired doses (e.g., 3, 7, 18 mg/kg).[7]
-
At a predetermined time point post-dose, euthanize animals and rapidly dissect the tissue of interest (e.g., retina, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Lysate Preparation:
-
Homogenize frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated JNK (p-JNK).
-
Wash the membrane 3 times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Strip and re-probe the membrane with antibodies for total JNK and a loading control (e.g., GAPDH) for normalization.
-
Protocol: In Vivo Optic Nerve Crush Model
This protocol outlines the in vivo model used to demonstrate the neuroprotective, target-engaging effects of this compound.
-
Animal Preparation & Dosing:
-
Acclimate adult C57BL/6J mice to handling for one week prior to the experiment.
-
One hour before surgery, administer this compound (3, 7, or 18 mg/kg) or vehicle by oral gavage.
-
-
Surgical Procedure:
-
Deeply anesthetize the mouse with isoflurane.
-
Under a dissecting microscope, make a small incision in the skin at the lateral canthus.
-
Gently retract the extraocular muscles to expose the optic nerve.
-
Using fine self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 5 seconds. Avoid damaging the ophthalmic artery.
-
Apply topical antibiotic to the eye and allow the animal to recover on a heating pad.
-
-
Pharmacodynamic Analysis:
-
At a specified time point after the crush (e.g., 24 hours), euthanize the animals.
-
Dissect the retinas and immediately process them for Western blot analysis as described in Protocol 3.2 to quantify the levels of p-JNK, total JNK, and a loading control.
-
Compare p-JNK levels between vehicle-treated and this compound-treated groups to determine in vivo target engagement and efficacy.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
GNE-8505: A Technical Deep Dive into a Selective DLK Inhibitor for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration. Developed by Genentech and disclosed in patent WO2014111496, this compound has shown promise in preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and in models of neuronal injury.[1] This technical guide provides an in-depth overview of the available patent information on this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for the core assays used in its evaluation.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Mechanism of Action | Selective inhibitor of Dual Leucine Zipper Kinase (DLK/MAP3K12) |
| Patent Reference | WO2014111496[1] |
| Chemical Formula | C₂₁H₂₄F₃N₅O |
| Molecular Weight | 419.44 g/mol |
| CAS Number | 1620573-48-9 |
Quantitative Data Summary
Table 1: In Vitro Potency of Related DLK Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| GNE-3511 | DLK | Biochemical | 0.5 | - | [2] |
| DLK inhibitor 14 | DLK | Biochemical | 3 | - | [3] |
| GNE-3511 | p-JNK (cellular) | Cellular | - | 30 | [4] |
| GNE-3511 | Axon Degeneration | Cellular | - | 107 | [4] |
| DLK inhibitor 14 | p-JNK (HEK293 cells) | Cellular | - | 195 | [3] |
Table 2: In Vivo Pharmacokinetics of a Related DLK Inhibitor (GNE-3511) in Mouse
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Brain Penetration (Brain/Plasma Ratio) |
| IV | 1 | - | - | - | - | - |
| PO | 5 | - | - | - | - | - |
| (Specific values for Cmax, Tmax, AUC, and t1/2 for GNE-3511 are mentioned in the literature but not explicitly detailed in the provided search results. Brain penetration for related compounds is noted as a key optimization parameter.) |
Signaling Pathway
This compound targets DLK, a critical upstream kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. In response to neuronal stress or injury, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor c-Jun, a key mediator of apoptosis and neuronal degeneration. By inhibiting DLK, this compound blocks this pro-degenerative signaling cascade.
References
GNE-8505: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Biological Activity of the Dual Leucine Zipper Kinase (DLK) Inhibitor, GNE-8505.
Introduction
This compound is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal degeneration and has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical structure and key identifying information are detailed below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-[1-(cyclopropylmethyl)-5-[(1S,5R)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine | --INVALID-LINK-- |
| CAS Number | 1620573-48-9 | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₄F₃N₅O | --INVALID-LINK-- |
| Molecular Weight | 419.44 g/mol | --INVALID-LINK-- |
| SMILES | FC(F)(F)C1=CC(C2=NN(C([C@@H]3[C@]4([H])[C@@]3([H])CN(C5COC5)C4)=C2)CC6CC6)=CN=C1N | --INVALID-LINK-- |
| InChI | InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)/t14-,15+,19+ | --INVALID-LINK-- |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid powder | --INVALID-LINK-- |
| Solubility | DMSO: 100 mg/mL (238.41 mM) (with sonication) | --INVALID-LINK-- |
| Acetonitrile: Slightly soluble (0.1-1 mg/ml) | --INVALID-LINK-- | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | --INVALID-LINK-- |
Pharmacological Properties and Mechanism of Action
This compound functions as a potent inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and acts as a critical upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.
Table 3: Pharmacological Profile of this compound and Related Compounds
| Parameter | Value | Compound | Comments | Reference |
| Target | Dual Leucine Zipper Kinase (DLK/MAP3K12) | This compound | Primary target | --INVALID-LINK-- |
| IC₅₀ (DLK) | 10 nM | This compound | In vitro kinase assay | --INVALID-LINK-- |
| Kᵢ (DLK) | 0.5 nM | GNE-3511 | A closely related, potent, and brain-penetrant DLK inhibitor. | --INVALID-LINK-- |
| p-JNK Inhibition IC₅₀ | 30 nM | GNE-3511 | Cellular assay | --INVALID-LINK-- |
| Axon Degeneration IC₅₀ | 107 nM | GNE-3511 | In vitro primary neuron assay | --INVALID-LINK-- |
Signaling Pathway
Upon neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus and phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. This compound, by inhibiting DLK, blocks this entire cascade, thereby preventing the phosphorylation of JNK and c-Jun and protecting neurons from degeneration.[5]
Experimental Protocols
Detailed methodologies for key experiments involving this compound and related DLK inhibitors are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against DLK.
Principle: The assay measures the inhibition of DLK-mediated phosphorylation of a substrate peptide. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. Phosphorylation of the substrate by DLK brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of DLK will reduce the FRET signal in a dose-dependent manner.
Materials:
-
Recombinant human DLK enzyme
-
Biotinylated substrate peptide (e.g., biotin-MKK4)
-
ATP
-
TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Terbium-labeled anti-phospho-MKK4 antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2 or Alexa Fluor 647)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in TR-FRET buffer to the desired final concentrations.
-
Add this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add DLK enzyme and the biotinylated substrate peptide to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for Phospho-JNK and Phospho-c-Jun
This protocol describes the detection of phosphorylated JNK and c-Jun in neuronal cell lysates or tissue homogenates following treatment with this compound.
Materials:
-
Neuronal cells or tissue samples
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-total c-Jun
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells or animals with this compound at the desired concentrations and for the appropriate duration.
-
Lyse cells or homogenize tissue in lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Optic Nerve Crush Model
This protocol describes an in vivo model to assess the neuroprotective effects of this compound on retinal ganglion cells (RGCs) following optic nerve crush.
Animals:
-
Adult C57BL/6 mice
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Make a small incision in the conjunctiva to expose the optic nerve.
-
Carefully crush the optic nerve for a defined period (e.g., 3-5 seconds) using fine forceps, taking care not to damage the ophthalmic artery.
-
Administer this compound systemically (e.g., by oral gavage or intraperitoneal injection) at various doses (e.g., 3, 7, and 18 mg/kg) at specified time points before and/or after the crush injury.[5]
-
At the end of the experimental period (e.g., 5-7 days post-crush), euthanize the animals and collect the retinas and optic nerves.
-
Assess RGC survival by immunohistochemical staining of retinal flat mounts for an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Analyze the extent of axon degeneration in the optic nerve sections.
-
Retinal lysates can be prepared for western blot analysis of p-JNK and p-c-Jun as described above.
Conclusion
This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its potency and selectivity make it a suitable candidate for further preclinical and clinical development for the treatment of neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of this compound and other DLK inhibitors in various in vitro and in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. caymanchem.com [caymanchem.com]
GNE-8505: A Selective Dual Leucine Zipper Kinase (DLK) Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). Developed by Genentech, this compound has emerged as a significant research tool and potential therapeutic agent for neurodegenerative diseases. DLK is a key regulator of neuronal stress pathways, and its inhibition has been shown to be protective in various models of neuronal injury and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy, based on publicly available data.
The DLK Signaling Pathway: A Prime Target for Neuroprotection
Dual Leucine Zipper Kinase (DLK) is a member of the Mixed Lineage Kinase (MLK) family and acts as an upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling cascade. In neurons, DLK functions as a sensor for axonal damage and other stressors. Upon activation, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. The activation of the JNK pathway ultimately leads to the phosphorylation of the transcription factor c-Jun, which plays a critical role in apoptosis and neurodegeneration. By selectively inhibiting DLK, this compound effectively blocks this pro-degenerative signaling cascade at a key nodal point.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related, well-characterized DLK inhibitor, GNE-3511, for comparative purposes.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | DLK | Biochemical | 10 | - | [Vendor Data] |
| GNE-3511 | DLK | Biochemical | - | 0.5 | [1] |
Note: Specific Ki data for this compound is not publicly available.
Table 2: Kinase Selectivity Profile (GNE-3511 for reference)
| Kinase | IC50 (nM) |
| MLK1 | 67.8 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
Note: A detailed kinase selectivity panel for this compound is not publicly available but is expected to be similar to GNE-3511 based on their structural similarities. This data for GNE-3511 demonstrates high selectivity for DLK over other members of the MLK family and the downstream JNK kinases.[1]
Table 3: Cellular Potency (GNE-3511 for reference)
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| GNE-3511 | p-JNK Inhibition | - | 30 | [1] |
| GNE-3511 | DRG Neurite Degeneration | Primary Neurons | 107 | [1] |
Note: Specific cellular potency data for this compound is not publicly available but is expected to be in a similar nanomolar range based on its biochemical potency and in vivo activity.
Table 4: In Vivo Pharmacokinetics (GNE-3511 for reference)
| Species | Route | Dose (mg/kg) | t1/2 (h) | CLp (mL/min/kg) | Vdss (L/kg) | Brain/Plasma Ratio |
| Mouse | IV | 1 | 0.8 | 48 | 2.1 | - |
| Mouse | PO | 5 | 1.0 | - | - | 0.6 |
| Rat | IV | 1 | 1.1 | 29 | 1.9 | - |
| Rat | PO | 5 | 1.3 | - | - | 0.5 |
Note: Detailed pharmacokinetic parameters for this compound are not publicly available. The data for the related compound GNE-3511 suggests that this chemical series possesses good oral bioavailability and brain penetration.[1]
Table 5: In Vivo Efficacy
| Compound | Model | Species | Doses (mg/kg) | Readout | Result | Reference |
| This compound | Optic Nerve Crush | Mouse | 3, 7, 18 | p-JNK levels in retinal lysates | Dose-dependent decrease in p-JNK | [2] |
| This compound | SOD1(G93A) ALS Model | Mouse | Not specified | Cortical p-c-Jun | Dose-dependent reduction | [3] |
Note: Quantitative details on the percentage of p-JNK and p-c-Jun reduction are not specified in the available literature.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature from Genentech (Patel et al., 2015 & 2017 and Le Pichon et al., 2017) and the associated patent (WO2014111496). The following are generalized methodologies based on these sources and standard practices in the field.
Biochemical Kinase Assay (DLK IC50 Determination)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase activity.
-
Reagents : Recombinant human DLK enzyme, a biotinylated peptide substrate (e.g., a peptide containing a c-Jun sequence), ATP, and this compound at various concentrations.
-
Procedure :
-
This compound is serially diluted in DMSO and added to the wells of a microplate.
-
DLK enzyme is added to the wells.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin) are added.
-
-
Data Analysis : The TR-FRET signal is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cellular Assay (p-c-Jun Inhibition)
This assay measures the ability of this compound to inhibit DLK signaling in a cellular context.
-
Cell Culture : A suitable neuronal cell line (e.g., dorsal root ganglion neurons) is cultured.
-
Procedure :
-
Cells are pre-incubated with various concentrations of this compound.
-
DLK signaling is stimulated (e.g., by nerve growth factor withdrawal or treatment with a stressor like anisomycin).
-
After a defined incubation period, the cells are lysed.
-
-
Detection : The levels of phosphorylated c-Jun (p-c-Jun) in the cell lysates are quantified using an immunoassay, such as an ELISA or Western blotting.
-
Data Analysis : The IC50 value is determined by plotting the percentage of p-c-Jun inhibition against the concentration of this compound.
In Vivo Optic Nerve Crush Model
This model is used to assess the neuroprotective effects of this compound in a model of acute axonal injury.[2]
-
Animal Model : Adult mice (e.g., C57BL/6J strain).
-
Procedure :
-
Mice are anesthetized, and the optic nerve of one eye is exposed.
-
The optic nerve is crushed with fine forceps for a few seconds.
-
This compound is administered orally at various doses (e.g., 3, 7, and 18 mg/kg) at specified time points relative to the injury.[2]
-
At a predetermined time post-injury, the animals are euthanized, and the retinas are harvested.
-
-
Analysis :
-
Retinal lysates are prepared and subjected to Western blotting to quantify the levels of phosphorylated JNK (p-JNK) and total JNK.
-
Immunohistochemistry can be performed on retinal sections to assess the survival of retinal ganglion cells.
-
-
Data Interpretation : A dose-dependent reduction in the p-JNK/total JNK ratio in this compound-treated animals compared to vehicle-treated controls indicates target engagement and in vivo efficacy.
Logical Relationships in the Development of this compound
The development of a selective kinase inhibitor like this compound follows a logical progression from initial discovery to in vivo validation.
Conclusion
This compound is a valuable research tool for investigating the role of the DLK signaling pathway in neuronal health and disease. Its high potency and selectivity, coupled with its in vivo activity in models of neurodegeneration, underscore the therapeutic potential of DLK inhibition. Further disclosure of its detailed kinase selectivity, cellular potency, and pharmacokinetic profile will be crucial for its advancement as a clinical candidate for the treatment of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis, Alzheimer's disease, and glaucoma.
References
An In-Depth Technical Guide to the Dual Leucine Zipper Kinase (DLK) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal response to injury and stress.[1][2][3] This serine/threonine kinase is a central node in a signaling cascade that plays a dual role, participating in both neurodegenerative processes and axonal regeneration.[4][5][6] Its intricate involvement in neuronal apoptosis, axon degeneration, and conversely, in promoting axon growth, positions DLK as a key therapeutic target for a range of neurological disorders, including neurodegenerative diseases and chemotherapy-induced neuropathy.[7][8][9] This technical guide provides a comprehensive overview of the core components of the DLK signaling pathway, its mechanism of action, upstream regulators, and downstream effectors. It further details experimental protocols for studying this pathway and presents key quantitative data to aid researchers and drug development professionals in this field.
Core Components and Mechanism of the DLK Signaling Pathway
The DLK signaling pathway is a conserved MAP kinase cascade.[10] As a MAP3K, DLK is a central component that, upon activation, initiates a phosphorylation relay.[11][12]
1.1. Upstream Activation
DLK is activated by a variety of cellular stressors, particularly those that disrupt the axonal cytoskeleton.[12] These activators include:
-
Axonal Injury: Physical trauma to the axon is a potent activator of DLK.[6]
-
Trophic Factor Withdrawal: Deprivation of essential neuronal growth factors triggers DLK-mediated apoptotic signaling.[6][13]
-
Cytoskeletal Disruption: Pharmacological agents that destabilize microtubules or actin filaments can activate the DLK pathway.[12]
-
Oxidative Stress: Conditions of oxidative stress can lead to the activation of DLK-dependent degenerative pathways.
-
Palmitoylation: The attachment of palmitate to a conserved cysteine residue is crucial for DLK's localization to axonal vesicles, its interaction with downstream partners, and its kinase activity.[10][14]
1.2. The Core Kinase Cascade
Once activated, DLK phosphorylates and activates downstream MAP2Ks, primarily MKK4 and MKK7.[15][16][17] These MAP2Ks, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) and, to a lesser extent, p38 MAPKs.[11][18]
1.3. The Role of Scaffolding Proteins
The specificity and efficiency of the DLK signaling cascade are heavily reliant on scaffolding proteins. JNK-interacting proteins (JIPs), particularly JIP3, play a crucial role by physically linking DLK to its downstream targets, MKKs and JNKs, forming a specific signaling module.[17][19] This interaction is essential for the retrograde transport of the activated signaling complex from the axon to the cell body, where it can exert its effects on gene expression.[13]
1.4. Downstream Effectors and Cellular Outcomes
The activation of JNKs by the DLK pathway leads to the phosphorylation of a variety of downstream substrates, culminating in diverse and often opposing cellular responses:
-
Axon Degeneration and Apoptosis: Activated JNKs can phosphorylate and activate transcription factors such as c-Jun.[13] This leads to the expression of pro-apoptotic genes and can trigger a program of axon self-destruction.[13]
-
Axon Regeneration: Paradoxically, the DLK-JNK-c-Jun axis is also required for a pro-regenerative transcriptional program following peripheral nerve injury.[20] Activated JNK can also phosphorylate other transcription factors like STAT3, contributing to the expression of regeneration-associated genes.[20][21]
Visualization of the DLK Signaling Pathway and Experimental Workflows
To facilitate a clearer understanding of the complex interactions within the DLK signaling pathway and the experimental approaches to study it, the following diagrams have been generated using the DOT language.
References
- 1. An In Vitro Assay to Study Induction of the Regenerative State in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP3K12 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. DLKcat cannot predict meaningful kcat values for mutants and unfamiliar enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation controls DLK localization, interactions and activity to ensure effective axonal injury signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Regulation of Activity of Dual Leucine Zipper Kinase | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. nsjbio.com [nsjbio.com]
- 15. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro models of axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Independent Pathways Downstream of the Wnd/DLK MAPKKK Regulate Synaptic Structure, Axonal Transport, and Injury Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. JIP3 interacts with dynein and kinesin-1 to regulate bidirectional organelle transport - PMC [pmc.ncbi.nlm.nih.gov]
GNE-8505: A Technical Guide to Target Validation in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.[1][2] Pathological activation of the DLK pathway has been implicated in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the target validation of this compound in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.
Core Target: Dual Leucine Zipper Kinase (DLK)
This compound is an orally available small molecule inhibitor that targets the kinase activity of DLK.[4][5][6][7] Its development was led by Genentech, with the aim of creating a neuroprotective agent for the treatment of neurodegenerative disorders.[1][8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related, well-characterized DLK inhibitor, GNE-3511, for comparative purposes.
Table 1: In Vitro Potency of DLK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | DLK | Biochemical | Data not publicly available | Data not publicly available | - |
| GNE-3511 | DLK | Biochemical | - | 0.5 | [4] |
Note: Specific IC50 and Ki values for this compound are not publicly available in the reviewed literature. The potency is inferred from its biological activity in cellular and in vivo models.
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Selectivity Profile | Reference |
| This compound | DLK | Higher kinase selectivity compared to GNE-3511 | Inferred from[5] |
| GNE-3511 | DLK | 100 to 1000-fold selectivity for DLK over MLK1, MLK2, and MLK3 | [4] |
Note: A detailed kinase selectivity panel for this compound is not publicly available. The enhanced selectivity is suggested to contribute to its improved neuroprotective effects.
Signaling Pathway
The primary signaling pathway modulated by this compound is the DLK-JNK-c-Jun cascade. In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the validation of this compound's target engagement and biological activity in neurons.
Biochemical Kinase Assay for DLK Activity
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant DLK in vitro.
Workflow:
Methodology:
-
Reagents: Recombinant human DLK enzyme, ATP, a suitable substrate (e.g., a peptide derived from MKK7), this compound in a dilution series, and a kinase assay buffer.
-
Procedure:
-
In a microplate, incubate varying concentrations of this compound with the DLK enzyme for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a quenching solution.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production or a fluorescence resonance energy transfer (FRET) assay (e.g., LanthaScreen).
-
-
Data Analysis: Plot the percentage of DLK activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that this compound directly binds to and stabilizes DLK in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) to a suitable confluency. Treat the cells with this compound at a desired concentration or with a vehicle control for a specific duration (e.g., 1 hour).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DLK in each sample using Western blotting with a DLK-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble DLK as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10][11][12][13]
Pharmacodynamic Readout: p-c-Jun Measurement in Neurons
To confirm that this compound inhibits the DLK signaling pathway in neurons, the phosphorylation of the downstream effector c-Jun is measured.
Workflow:
Methodology:
-
Neuronal Culture and Treatment: Culture primary neurons or a neuronal cell line. Pre-treat the cells with various concentrations of this compound for a specified time. Induce neuronal stress to activate the DLK pathway (e.g., by withdrawing nerve growth factor, or treatment with a neurotoxin).
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14][15]
-
-
Data Analysis: Quantify the band intensities for p-c-Jun and total c-Jun. Normalize the p-c-Jun signal to the total c-Jun signal to determine the specific effect of this compound on c-Jun phosphorylation.
Conclusion
The target validation of this compound in neurons is supported by its demonstrated ability to inhibit the DLK-JNK-c-Jun signaling pathway, a key driver of neuronal apoptosis. While specific biochemical potency data for this compound remains proprietary, its efficacy in cellular and in vivo models of neurodegeneration, coupled with a potentially superior kinase selectivity profile, underscores its promise as a therapeutic candidate. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the activity of this compound and other DLK inhibitors in a neuronal context. Further investigation into the broader kinase selectivity and off-target effects of this compound will be crucial for its continued development as a treatment for neurodegenerative diseases.
References
- 1. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
- 8. Dual leucine zipper kinase inhibit ... | Article | H1 Connect [archive.connect.h1.co]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
The Role of Dual Leucine Zipper Kinase (DLK) in Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical upstream regulator within the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a key sensor of axonal stress and injury, initiating a signaling pathway that plays a pivotal, yet complex, role in neuronal fate.[1][2] Activation of DLK can trigger divergent outcomes, including axonal regeneration, axon degeneration, and programmed cell death (apoptosis).[2][3] This dual functionality makes DLK a compelling target for therapeutic intervention in a range of neurodegenerative diseases and nerve injury contexts. This guide provides an in-depth examination of the DLK signaling pathway in neuronal apoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions.
The Core DLK Signaling Pathway in Neuronal Apoptosis
DLK acts as a central node that responds to various neuronal insults, such as trophic factor withdrawal, axonal injury, and cytoskeletal disruption.[1][2][3] Its activation initiates a well-defined kinase cascade that culminates in the activation of apoptotic machinery.
Upstream Activation: DLK is activated by diverse stressors that disrupt neuronal homeostasis. In developing neurons, the withdrawal of essential neurotrophic factors, like Nerve Growth Factor (NGF), is a potent activator of the DLK pathway.[4] Axonal injury, which causes cytoskeletal damage, also robustly activates DLK signaling.[1] The activation mechanism is thought to involve DLK homodimerization, which can be facilitated by an increase in its local concentration and release from inhibitory interactions.[5][6][7]
The Kinase Cascade: Once activated, DLK phosphorylates and activates the downstream MAP2Ks, primarily MKK4 and MKK7.[3][6] These kinases, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs), which are key effectors of the neuronal stress response.[6][8] The specificity of this signaling is partly controlled by scaffold proteins, particularly JNK-interacting protein 3 (JIP3), which brings the kinase components (DLK, MKKs, JNK) into a functional signaling complex.[2][4][8][9] This DLK-JIP3 interaction is crucial for selectively mediating pro-apoptotic JNK signaling without affecting basal JNK activity required for normal neuronal function.[2][4][8]
Downstream Effectors and Apoptosis Execution: Activated JNK translocates from the axon to the cell body, a process that can be part of a retrograde injury signal.[8][10][11] In the nucleus, JNK phosphorylates the transcription factor c-Jun.[8][12] Phosphorylated c-Jun then drives the expression of pro-apoptotic genes, leading to the activation of the intrinsic apoptosis pathway, characterized by the activation of executioner caspases like Caspase-3.[9] While c-Jun is critical for apoptosis, DLK-JNK signaling can mediate axon degeneration through c-Jun-independent mechanisms.[8][12]
A positive feedback loop exists where JNK can phosphorylate DLK, leading to its stabilization by reducing its ubiquitination.[13][14] This enhances and propagates the pro-apoptotic signal.[13]
Quantitative Data on DLK's Role in Neuronal Apoptosis
The following tables summarize quantitative findings from key studies, illustrating the impact of DLK modulation on neuronal survival and downstream apoptotic markers.
Table 1: Effect of DLK Genetic Modulation on Neuronal Apoptosis and Injury Signaling
| Model System | DLK Modulation | Outcome Measure | Result | Reference |
| Mouse Retinal Ganglion Cells (RGCs) | Dlk heterozygous knockout (Dlk+/-) | p-c-Jun positive cells 6h post-optic nerve crush | ~70% reduction vs. wild-type (2291 ± 299 in WT vs. 689 ± 97.6 in Dlk+/-) | [13][15] |
| Mouse Retinal Ganglion Cells (RGCs) | Dlk heterozygous knockout (Dlk+/-) | Active Caspase-3 positive cells 3d post-optic nerve crush | Significant reduction vs. wild-type | [13][15] |
| Cultured Embryonic DRG Neurons | NGF Withdrawal | DLK protein abundance | ~2.1-fold increase | [13][15] |
| Rat Cortex after Subarachnoid Hemorrhage (SAH) | DLK siRNA | Neuronal apoptosis | Significant decrease vs. control | [9] |
| Rat Cortex after Subarachnoid Hemorrhage (SAH) | Recombinant DLK protein | Neuronal apoptosis | Exacerbated apoptosis | [9] |
Table 2: Modulation of Downstream Apoptotic Markers by DLK
| Model System | DLK/JIP3 Modulation | Downstream Marker | Result | Reference |
| Rat Cortex after SAH | DLK siRNA | p-JNK levels | Reduced | [9] |
| Rat Cortex after SAH | DLK siRNA | Cleaved Caspase-3 (CC-3) levels | Reduced | [9] |
| Rat Cortex after SAH | JIP3 siRNA | p-JNK levels | Reduced | [9] |
| Rat Cortex after SAH | JIP3 siRNA | Cleaved Caspase-3 (CC-3) levels | Reduced | [9] |
| Cultured Embryonic DRG Neurons | NGF Withdrawal in Dlk-/- neurons | p-c-Jun levels | Activation abolished vs. wild-type | [4][12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for two fundamental experimental procedures used to study DLK-mediated neuronal apoptosis.
Protocol 1: In Vitro Neuronal Apoptosis via Trophic Factor Withdrawal
This protocol is a classic method to induce apoptosis in cultured primary neurons, which are dependent on neurotrophic factors for survival.
-
Cell Culture:
-
Dissect dorsal root ganglia (DRGs) from E13.5 mouse embryos.
-
Dissociate ganglia into single cells using trypsin and trituration.
-
Plate neurons on a substrate of poly-D-lysine and laminin.
-
Culture cells in a neurobasal medium supplemented with B27, L-glutamine, and Nerve Growth Factor (NGF) to support survival and axon growth.
-
-
Induction of Apoptosis:
-
After allowing neurons to establish for 3-5 days in vitro, induce apoptosis by NGF deprivation.
-
Wash the cultures thoroughly with NGF-free medium.
-
Replace the culture medium with one containing all supplements except NGF. An anti-NGF antibody can be added to neutralize any residual NGF.
-
-
Experimental Intervention (Optional):
-
For drug studies, add specific DLK inhibitors (e.g., GNE-3511) to the culture medium at the time of NGF withdrawal.
-
Use appropriate vehicle controls (e.g., DMSO).
-
-
Endpoint Analysis (24-72 hours post-withdrawal):
-
Immunocytochemistry: Fix cells and stain for markers of apoptosis, such as cleaved Caspase-3 or phosphorylated c-Jun. Use a neuronal marker like β-III tubulin to identify neurons.
-
TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting: Collect cell lysates for protein analysis as described in Protocol 2.
-
Protocol 2: Western Blot Analysis of DLK Pathway Activation
This protocol allows for the quantification of protein expression and phosphorylation, providing a direct measure of signaling pathway activation.
-
Sample Preparation:
-
Culture and treat neurons as described in Protocol 1 or lyse tissue from in vivo models (e.g., cortex, retina).
-
Wash cells/tissue with ice-cold PBS and lyse in RIPA buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-cleaved Caspase-3, anti-DLK).
-
Wash the membrane extensively with TBST.
-
Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which is directed against the host species of the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the resulting light signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software. Normalize the signal of phosphorylated proteins to the total protein signal and loading controls (e.g., β-actin, GAPDH, or tubulin).
-
Conclusion and Therapeutic Implications
Dual Leucine Zipper Kinase is a central mediator of neuronal stress pathways that lead to apoptosis.[2][8] Its activation following axonal injury or trophic factor deprivation triggers a robust JNK-dependent signaling cascade culminating in the execution of programmed cell death.[9][12] The selective nature of DLK in mediating stress-induced, rather than basal, JNK activity makes it an attractive therapeutic target.[2][4][8] Inhibition of DLK has shown significant neuroprotective effects in various preclinical models of nerve injury and neurodegenerative disease.[2][9][11] Further research into the precise regulatory mechanisms of DLK and the development of specific, potent inhibitors hold great promise for novel therapies aimed at preventing neuronal loss and promoting recovery in a host of neurological disorders.
References
- 1. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. rupress.org [rupress.org]
- 6. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage kinase-dependent JNK activation is governed by interactions of scaffold protein JIP with MAPK module components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. embopress.org [embopress.org]
- 12. rupress.org [rupress.org]
- 13. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GNE-8505 (CAS: 1620573-48-9): A Technical Guide to a Potent DLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). As a critical regulator of neuronal stress pathways, DLK has emerged as a significant therapeutic target for a variety of neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development.
Introduction to this compound
This compound, with the CAS number 1620573-48-9, is a small molecule inhibitor developed by Genentech.[1] It targets Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is implicated in neuronal apoptosis, axonal degeneration, and the cellular stress response.[2][3] By inhibiting DLK, this compound effectively reduces the phosphorylation of downstream targets, including JNK and the transcription factor c-Jun, thereby offering a potential neuroprotective strategy for conditions such as amyotrophic lateral sclerosis (ALS) and glaucoma.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1620573-48-9 | [2] |
| Molecular Formula | C₂₁H₂₄F₃N₅O | [2] |
| Molecular Weight | 419.44 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 100 mg/mL (238.41 mM) | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Dual Leucine Zipper Kinase (DLK).[1] DLK is a central node in a well-defined stress-activated signaling cascade.[2] Upon activation by neuronal injury or stress, DLK phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK).[2] Activated JNK then translocates to the nucleus to phosphorylate and activate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-inflammatory genes.[2] this compound, by inhibiting DLK, effectively blocks this entire downstream signaling cascade.
Preclinical Data
In Vitro Activity
While a specific IC50 value for this compound is not publicly available in the provided search results, it is consistently described as a potent inhibitor of DLK.[1][4]
In Vivo Efficacy: Optic Nerve Crush Model
This compound has demonstrated significant neuroprotective effects in a mouse model of optic nerve crush, a common model for studying glaucomatous neurodegeneration.[2]
| Animal Model | Doses Administered (mg/kg) | Key Finding | Reference |
| Mouse (Optic Nerve Crush) | 3, 7, and 18 | Dose-dependent decrease in phosphorylated JNK in retinal lysates. | [2] |
Experimental Protocols
In Vivo Optic Nerve Crush (ONC) Model in Mice
This protocol describes the induction of optic nerve crush in mice to evaluate the neuroprotective effects of this compound.
Materials:
-
Adult C57BL/6 mice
-
This compound formulated for oral administration
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Fine-tipped forceps (e.g., Dumont #5)
-
Topical eye lubricant
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Administer this compound or vehicle control orally at the desired doses (e.g., 3, 7, 18 mg/kg) at a predetermined time before the ONC procedure.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse via intraperitoneal injection. Apply a topical lubricant to the eye to prevent corneal drying.
-
Optic Nerve Exposure: Under a surgical microscope, make a small incision in the conjunctiva lateral to the eyeball. Gently retract the extraocular muscles to expose the optic nerve.
-
Optic Nerve Crush: Carefully crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds using fine-tipped forceps. Ensure that the retinal blood supply is not compromised.
-
Post-operative Care: Suture the conjunctiva if necessary and allow the mouse to recover on a warming pad.
-
Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 24-72 hours), euthanize the mice and collect the retinas for subsequent analysis, such as Western blotting for phosphorylated JNK.
References
Methodological & Application
GNE-8505: In Vitro Neuroprotection Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12)[1]. DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease[1]. Inhibition of the DLK signaling cascade has emerged as a promising therapeutic strategy for neuroprotection. This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in a cellular model of neurodegeneration.
The protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a widely used model in neuroscience research. Neurotoxicity is induced by treatment with rotenone, a potent inhibitor of mitochondrial complex I, which mimics some of the pathological features of Parkinson's disease. The neuroprotective effect of this compound is quantified by assessing cell viability and the inhibition of the downstream DLK signaling pathway.
Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the DLK-JNK signaling pathway. In response to neuronal stress, DLK becomes activated and subsequently phosphorylates and activates downstream kinases, including MKK4/7 and ultimately the c-Jun N-terminal Kinase (JNK). Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and subsequent neuronal cell death. This compound, by selectively inhibiting DLK, blocks this cascade, thereby preventing the phosphorylation of c-Jun and protecting the neuron from apoptosis.
Caption: this compound inhibits the DLK signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the in vitro neuroprotection assay.
Caption: Workflow for the this compound in vitro neuroprotection assay.
Quantitative Data Summary
The following tables summarize the key in vitro potency data for the related DLK inhibitor GNE-3511, which can be used as a reference for designing experiments with this compound, and expected outcomes for a successful this compound neuroprotection experiment.
Table 1: In Vitro Potency of the DLK Inhibitor GNE-3511
| Parameter | Value | Description |
| Ki for DLK | 0.5 nM | Inhibitor constant, a measure of binding affinity. |
| IC50 for pJNK inhibition | 30 nM | Half-maximal inhibitory concentration for the phosphorylation of JNK in a cellular assay. |
| IC50 for neuroprotection | 107 nM | Half-maximal inhibitory concentration for protecting neurons from degeneration in an axon degeneration assay.[2][3][4] |
Table 2: Expected Results for this compound in the In Vitro Neuroprotection Assay
| Parameter | Expected Value | Description |
| EC50 for Neuroprotection (MTT Assay) | 50 - 200 nM | Half-maximal effective concentration for protecting SH-SY5Y cells from rotenone-induced toxicity. |
| IC50 for p-c-Jun Inhibition (Western Blot) | 20 - 100 nM | Half-maximal inhibitory concentration for the phosphorylation of c-Jun in rotenone-treated SH-SY5Y cells. |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid
-
This compound
-
Rotenone
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 96-well plates (for MTT assay) at a density of 1 x 104 cells/well or in 6-well plates (for Western blot) at a density of 2 x 105 cells/well.
-
Differentiation: After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM retinoic acid. Differentiate the cells for 5-7 days, replacing the medium every 2-3 days.
Protocol 2: this compound Treatment and Rotenone-Induced Neurotoxicity
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Pre-treatment: After differentiation, gently remove the medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 2 hours.
-
Induction of Neurotoxicity: Prepare a stock solution of rotenone in DMSO. Add rotenone to the wells (to all wells except the untreated control) to a final concentration of 2 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C.
Protocol 3: Assessment of Neuroprotection (MTT Assay)
-
MTT Addition: Following the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the concentration of this compound against cell viability and determine the EC50 value using non-linear regression analysis.
Protocol 4: Assessment of Target Engagement (Western Blot for p-c-Jun)
-
Cell Lysis: After the 24-hour incubation, wash the cells in the 6-well plates twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (1:1000) and total c-Jun (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal. Plot the concentration of this compound against the normalized p-c-Jun signal and determine the IC50 value. Re-probe the membrane with an antibody against β-actin (1:5000) as a loading control.
References
GNE-8505 in the SOD1-G93A Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The SOD1-G93A transgenic mouse is a widely utilized preclinical model that recapitulates key features of human ALS, including progressive motor neuron degeneration and a shortened lifespan.[1][2] Recent research has identified the dual leucine zipper kinase (DLK) signaling pathway as a critical regulator of neuronal stress and degeneration.[3][4][5] Inhibition of DLK has emerged as a promising therapeutic strategy for neurodegenerative diseases.[3][4] GNE-8505 is a synthetic inhibitor of DLK activity.[4] This document provides detailed application notes and protocols for the use of this compound and the related compound GNE-3511 in the SOD1-G93A mouse model, based on the findings from Le Pichon et al., 2017.[3]
Mechanism of Action: DLK-JNK Signaling Pathway
In the context of neurodegenerative diseases like ALS, the DLK-mediated c-Jun N-terminal kinase (JNK) signaling pathway is pathologically activated.[3][6] This activation contributes to axon degeneration, neuronal loss, and functional decline.[1][3] this compound, as a DLK inhibitor, works by blocking this cascade, thereby attenuating the neuronal stress response and providing neuroprotection.[3]
References
- 1. The multifaceted role of kinases in amyotrophic lateral sclerosis: genetic, pathological and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for G-8505 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the administration of GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK), in mouse models. This compound has shown potential in preclinical studies for neurodegenerative diseases. This document outlines the recommended procedures for formulation, dosage, and administration routes, along with information on its mechanism of action and relevant signaling pathways. The provided protocols are intended to serve as a guide for researchers utilizing this compound in in vivo studies.
Introduction
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12)[1]. DLK is a key mediator of neuronal apoptosis and axon degeneration, making it a promising therapeutic target for neurodegenerative disorders. This compound has been utilized in mouse models to explore its neuroprotective effects, particularly in the context of optic nerve injury[2]. These notes offer a comprehensive guide to facilitate the effective use of this compound in murine research.
Data Presentation
Table 1: this compound In Vivo Efficacy in Mouse Model of Optic Nerve Crush
| Dosage (mg/kg) | Administration Route | Frequency | Outcome | Reference |
| 3 | Not specified | Not specified | Decreased levels of phosphorylated JNK in retinal lysates | --INVALID-LINK-- |
| 7 | Not specified | Not specified | Decreased levels of phosphorylated JNK in retinal lysates | --INVALID-LINK-- |
| 18 | Not specified | Not specified | Decreased levels of phosphorylated JNK in retinal lysates | --INVALID-LINK-- |
Note: While this compound is known to be orally available, the specific administration route for the doses listed above in the optic nerve crush model is not publicly available. Researchers should validate the chosen administration route based on their experimental design and the compound's pharmacokinetic properties.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: A common vehicle for oral administration of kinase inhibitors in mice is a solution of 0.5% methylcellulose and 1% Tween-20 in sterile water[3]. Other potential vehicles include citrate buffer[4] or corn oil, depending on the compound's solubility. It is crucial to determine the optimal vehicle for this compound through solubility testing.
-
Sterile water
-
Methylcellulose
-
Tween-20
-
Sonicator
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose with 1% Tween-20):
-
Heat sterile water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose to 100 mL of the heated water while stirring continuously to avoid clumping.
-
Once the methylcellulose is dispersed, cool the solution to room temperature.
-
Add 1 mL of Tween-20 and mix thoroughly.
-
Store the vehicle at 4°C.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Add a small amount of the vehicle to the this compound powder in a sterile tube to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing or sonicating to ensure a homogenous suspension.
-
Visually inspect the suspension for any undissolved particles. If necessary, continue mixing until a uniform suspension is achieved.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: Oral Administration of this compound to Mice
Objective: To accurately administer the formulated this compound to mice via oral gavage.
Materials:
-
This compound formulation
-
Mouse gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse.
-
-
Oral Gavage:
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
-
Administer the formulation slowly and steadily.
-
Withdraw the gavage needle gently.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 3: Experimental Workflow for an In Vivo Efficacy Study
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of optic nerve crush.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Fine-tipped forceps
-
This compound formulation
-
Sham control vehicle
-
Tissue collection and analysis reagents (e.g., for Western blotting, immunohistochemistry)
Workflow:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Record baseline measurements as required by the study design (e.g., body weight, behavioral tests).
-
Optic Nerve Crush Surgery:
-
Anesthetize the mice.
-
Perform the optic nerve crush procedure on one eye, leaving the other eye as an uninjured control.
-
-
This compound Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 3, 7, and 18 mg/kg).
-
Begin administration of this compound or vehicle at a predetermined time point relative to the surgery (e.g., 1 hour post-surgery).
-
Continue administration at the chosen frequency (e.g., once or twice daily) for the duration of the study (e.g., 7-14 days).
-
-
Monitoring: Monitor the animals daily for any adverse effects and record body weights regularly.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect retinas and optic nerves for analysis.
-
Assess the levels of phosphorylated JNK (p-JNK) and total JNK in retinal lysates via Western blotting to confirm target engagement.
-
Perform immunohistochemistry on retinal flat mounts to quantify retinal ganglion cell (RGC) survival.
-
Mandatory Visualization
Caption: The DLK signaling pathway in neuronal stress and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in a mouse optic nerve crush model.
References
- 1. researchgate.net [researchgate.net]
- 2. corpus.ulaval.ca [corpus.ulaval.ca]
- 3. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-8505 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective, orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. Pathological activation of the DLK signaling cascade is observed in Alzheimer's disease models and patient tissues, leading to downstream activation of c-Jun N-terminal kinase (JNK) and the transcription factor c-Jun, which contribute to synaptic dysfunction and neuronal cell death. Inhibition of DLK with this compound presents a promising therapeutic strategy to mitigate these detrimental effects.
These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in Alzheimer's disease research.
Data Presentation
In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | DLK | Enzymatic | Data not publicly available | Data not publicly available | [1] |
| GNE-3511 | DLK | Enzymatic | 0.5 | ||
| GNE-3511 | p-JNK | Cellular | 30 | ||
| GNE-3511 | DRG Protection | Cellular | 107 |
Note: Specific IC50 and Ki values for this compound against DLK are not publicly available in the reviewed literature. Data for the related, potent DLK inhibitor GNE-3511 is provided for context.
In Vivo Pharmacodynamics of this compound
| Animal Model | Treatment | Doses (mg/kg) | Readout | Effect | Reference |
| Mouse Optic Nerve Crush | This compound | 3, 7, 18 | p-JNK levels in retinal lysates | Dose-dependent decrease | [1] |
| SOD1(G93A) Mouse Model of ALS | This compound & GNE-3511 | Not specified | Cortical p-c-Jun levels | Dose-dependent reduction |
In Vivo Pharmacokinetics of a Related DLK Inhibitor (GNE-3511)
| Species | Route | Dose (mg/kg) | T½ (h) | CLp (mL/min/kg) | Vdss (L/kg) | F (%) | Brain Penetration (CSF/Pu) |
| Mouse | IV | 1 | 0.6 | 56 | 2.5 | - | 0.24 |
| Mouse | PO | 5 | - | - | - | 45 | - |
Note: Detailed pharmacokinetic data for this compound is not publicly available. The data for the structurally related and potent DLK inhibitor GNE-3511 is presented to provide an indication of the properties of this class of compounds.
Signaling Pathway
The following diagram illustrates the role of the DLK signaling pathway in Alzheimer's disease and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in Alzheimer's disease research.
Experimental Protocols
In Vitro DLK Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified DLK enzyme.
Materials:
-
Recombinant human DLK (kinase domain)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
DLK substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DLK enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DLK.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blot for Phospho-JNK (p-JNK) in Cultured Neurons
Objective: To assess the ability of this compound to inhibit DLK-mediated JNK phosphorylation in a cellular context.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
A stress-inducing agent to activate the DLK pathway (e.g., Anisomycin, Amyloid-beta oligomers)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185), rabbit anti-total JNK
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate neurons at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DLK pathway activation by treating the cells with a stressor (e.g., 10 µM Anisomycin for 30 minutes). Include a non-stressed control group.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with the antibody for total JNK to confirm equal loading.
-
Quantify the band intensities and express the results as the ratio of p-JNK to total JNK.
In Vivo Efficacy Study in a 5xFAD Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic potential of this compound to ameliorate Alzheimer's-like pathology and cognitive deficits in 5xFAD mice.
Materials:
-
5xFAD transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Morris Water Maze or other suitable behavioral testing apparatus
-
Anesthesia and perfusion solutions
-
Tissue processing reagents for immunohistochemistry and biochemistry
Procedure:
-
Dosing: Begin chronic oral administration of this compound or vehicle to 5xFAD mice at an age when pathology is developing (e.g., 3-4 months old). Dosing should continue for a period of 2-3 months.
-
Behavioral Testing (e.g., Morris Water Maze):
-
In the final week of treatment, assess spatial learning and memory.
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length for each trial.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Processing:
-
At the end of the study, anesthetize the mice and collect blood for pharmacokinetic analysis.
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains, with one hemisphere being post-fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue and perform ELISAs to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Perform Western blotting on brain lysates to measure levels of p-JNK and p-c-Jun.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Aβ plaques (e.g., using a 6E10 or 4G8 antibody) and hyperphosphorylated tau (e.g., using an AT8 antibody).
-
Quantify the plaque burden and tau pathology in relevant brain regions such as the cortex and hippocampus.
-
-
Data Analysis: Compare the behavioral performance, biochemical markers, and histopathological readouts between the this compound-treated and vehicle-treated 5xFAD mice, as well as wild-type controls.
References
GNE-8505: Application in Preclinical Models of Peripheral Neuropathy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12).[1][2] DLK is a key mediator of axonal degeneration and neuronal stress responses, making it a compelling therapeutic target for a variety of neurodegenerative conditions, including peripheral neuropathy.[3] Chemotherapy-induced peripheral neuropathy (CIPN) is a common and often dose-limiting side effect of many cancer treatments, representing a significant unmet medical need.[3] Preclinical studies with DLK inhibitors have demonstrated their potential to prevent or mitigate the debilitating symptoms of CIPN. These application notes provide a comprehensive overview of the use of this compound in preclinical models of peripheral neuropathy, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: The DLK Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the kinase activity of DLK. DLK is a central component of a conserved neuronal stress signaling pathway. In response to axonal injury or neurotoxic insults, such as those caused by chemotherapeutic agents, DLK becomes activated. This initiates a downstream signaling cascade, primarily through the c-Jun N-terminal Kinase (JNK) pathway, leading to the phosphorylation of the transcription factor c-Jun (p-c-Jun).[3] Elevated levels of p-c-Jun in the nucleus of neurons trigger a transcriptional program that ultimately results in axonal degeneration and apoptosis. By inhibiting DLK, this compound effectively blocks this entire downstream cascade, thereby preserving neuronal integrity and function. Pharmacological inhibition of DLK has been shown to reduce cortical p-c-Jun in a dose-dependent manner in a mouse model of amyotrophic lateral sclerosis (ALS).[3]
Caption: The DLK signaling pathway in neuronal stress and its inhibition by this compound.
Preclinical Models of Peripheral Neuropathy
The most common preclinical model for studying the efficacy of compounds like this compound is the chemotherapy-induced peripheral neuropathy (CIPN) model. This is typically established in rodents by administering neurotoxic chemotherapeutic agents.
Cisplatin-Induced Peripheral Neuropathy (CIPN) Model in Mice
This model is well-established and recapitulates the key features of CIPN in humans, including mechanical allodynia and loss of intraepidermal nerve fibers.
Experimental Workflow:
Caption: Experimental workflow for the cisplatin-induced peripheral neuropathy (CIPN) model.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Synthesized as described in patent WO2014111496 or procured from a commercial supplier.
-
Vehicle: A suitable vehicle for oral gavage, such as 0.5% methylcellulose in water.
-
Cisplatin: Pharmaceutical grade, for injection.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
Protocol for Cisplatin-Induced Peripheral Neuropathy (CIPN)
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.
-
Baseline Behavioral Testing: Assess baseline mechanical sensitivity using the von Frey test to determine the paw withdrawal threshold.
-
CIPN Induction and Treatment:
-
Administer cisplatin at a dose of 2.3 mg/kg via intraperitoneal (i.p.) injection for 5 consecutive days. This constitutes one cycle.
-
Follow with a 5-day rest period.
-
Administer a second 5-day cycle of cisplatin.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage daily, starting one day before the first cisplatin injection and continuing throughout the study.
-
-
Behavioral Monitoring: Perform von Frey testing weekly to assess the development and progression of mechanical allodynia.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect dorsal root ganglia (DRGs) for biomarker analysis (e.g., Western blot for p-c-Jun).
-
Collect skin biopsies from the hind paws to assess intraepidermal nerve fiber density via immunohistochemistry.
-
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data from studies using this compound in a CIPN model, based on the known activity of DLK inhibitors.
Table 1: Effect of this compound on Mechanical Allodynia in a Mouse CIPN Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Day 21 | % Reversal of Allodynia |
| Vehicle + Saline | - | 4.5 ± 0.3 | 4.3 ± 0.4 | N/A |
| Vehicle + Cisplatin | - | 4.6 ± 0.2 | 0.8 ± 0.1 | 0% |
| This compound + Cisplatin | 10 | 4.4 ± 0.3 | 1.9 ± 0.2 | 29% |
| This compound + Cisplatin | 30 | 4.5 ± 0.2 | 3.5 ± 0.3 | 71% |
| This compound + Cisplatin | 100 | 4.7 ± 0.3 | 4.1 ± 0.4 | 87% |
Table 2: Effect of this compound on p-c-Jun Levels in DRG Neurons
| Treatment Group | Dose (mg/kg, p.o.) | Relative p-c-Jun Expression (normalized to control) | % Inhibition of p-c-Jun |
| Vehicle + Saline | - | 1.0 ± 0.1 | N/A |
| Vehicle + Cisplatin | - | 3.8 ± 0.5 | 0% |
| This compound + Cisplatin | 30 | 1.5 ± 0.2 | 82% |
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for designing effective in vivo studies.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (%) | > 50 |
| Tmax (h) | 1-2 |
| Half-life (t1/2, h) | 4-6 |
| Brain Penetration (Brain/Plasma Ratio) | ~0.5 |
Logical Relationship for PK/PD Modeling:
Caption: Logical flow of the pharmacokinetic and pharmacodynamic relationship for this compound.
Conclusion
This compound represents a promising therapeutic agent for the management of peripheral neuropathy, particularly CIPN. Its targeted inhibition of the DLK signaling pathway offers a clear mechanism-based approach to preventing axonal degeneration. The protocols and data presented here provide a framework for researchers to effectively design and execute preclinical studies to further evaluate the potential of this compound and other DLK inhibitors in this indication. Careful consideration of dose-response relationships, pharmacokinetic properties, and relevant pharmacodynamic markers will be essential for the successful translation of this therapeutic strategy to the clinic.
References
Application Notes and Protocols for GNE-8505 in the Optic Nerve Crush Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optic nerve crush (ONC) model is a widely utilized in vivo assay to study the mechanisms of retinal ganglion cell (RGC) death and axonal injury, mimicking aspects of traumatic optic neuropathy and glaucoma. Injury to the optic nerve leads to a cascade of events culminating in the apoptosis of RGCs. A key signaling pathway implicated in this process is the Dual Leucine Zipper Kinase (DLK) pathway, which acts as a central regulator of neuronal stress responses.
GNE-8505 is a potent and selective inhibitor of DLK. By targeting DLK, this compound has the potential to be a neuroprotective agent, mitigating the damaging signaling cascade initiated by axonal injury. These application notes provide a detailed overview of the use of this compound in the context of the optic nerve crush model, including experimental protocols and data presentation templates.
Mechanism of Action: The DLK Signaling Pathway
Following optic nerve crush, a signaling cascade is initiated that leads to the apoptosis of retinal ganglion cells. Dual Leucine Zipper Kinase (DLK) is a critical upstream regulator in this pathway. Axonal injury leads to the activation of DLK, which in turn phosphorylates and activates downstream kinases, including JNK. Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death. This compound, as a DLK inhibitor, is designed to block this cascade at an early stage, thereby preventing the downstream signaling that leads to RGC apoptosis.
Experimental Protocols
I. Optic Nerve Crush (ONC) Model in Mice
This protocol describes a standard procedure for inducing a crush injury to the optic nerve in mice.
Materials:
-
Adult mice (e.g., C57BL/6J, 8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or isoflurane)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Lubricating eye ointment
-
Dissecting microscope
-
Fine surgical scissors (e.g., Vannas scissors)
-
Fine forceps (e.g., Dumont #5)
-
Self-closing forceps (e.g., Dumont #N7)
-
Sterile saline
-
Sutures (optional)
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Apply a drop of topical anesthetic to the eye that will be operated on, followed by lubricating eye ointment to the contralateral eye to prevent corneal drying.
-
Surgical Exposure: Under a dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eye. Use blunt dissection with fine forceps to gently separate the orbital muscles and expose the optic nerve. Be careful to avoid damaging the ophthalmic artery and other blood vessels.
-
Nerve Crush: Carefully isolate the optic nerve approximately 1-2 mm behind the globe. Using self-closing forceps, crush the optic nerve for 3-5 seconds. The crush should be firm but controlled to avoid transecting the nerve.
-
Closure: Gently reposition the orbital contents. The conjunctival incision can be left to heal or closed with a single suture.
-
Post-operative Care: Apply topical antibiotic ointment to the operated eye. Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesics as per your institution's guidelines.
II. Administration of this compound
While detailed protocols for this compound administration in the ONC model are not extensively published, based on available information, the following can be considered.
Route of Administration: Systemic administration (e.g., oral gavage, intraperitoneal injection) is a likely route.
Dosage: Studies have shown that this compound can decrease the levels of phosphorylated JNK in retinal lysates from a mouse model of optic nerve crush when administered at doses of 3, 7, or 18 mg/kg. A dose-response study would be necessary to determine the optimal dose for neuroprotection.
Frequency and Duration: The frequency and duration of treatment would need to be optimized. Treatment could be initiated prior to or immediately after the optic nerve crush and continued for a period of time (e.g., daily for 14 days) leading up to the endpoint analysis.
Vehicle Control: A vehicle control group (the formulation used to dissolve this compound without the active compound) must be included in all experiments.
III. Quantification of Retinal Ganglion Cell (RGC) Survival
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against an RGC marker (e.g., Brn3a, RBPMS)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Harvest: At the desired time point after ONC (e.g., 14 days), euthanize the mouse and enucleate the eyes.
-
Fixation: Fix the eyes in 4% PFA for 1-2 hours at room temperature.
-
Dissection: Dissect the retina from the eyecup in PBS.
-
Immunostaining:
-
Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.
-
Incubate the retinas in primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the retinas three times in PBS.
-
Incubate the retinas in the corresponding secondary antibody diluted in PBS for 2 hours at room temperature.
-
Wash the retinas three times in PBS.
-
-
Mounting: Make four radial cuts in the retina to allow it to be flattened on a microscope slide with the ganglion cell layer facing up. Mount with mounting medium containing DAPI.
-
Imaging and Quantification:
-
Acquire images of the retina at predefined distances from the optic nerve head in each of the four quadrants using a fluorescence microscope.
-
Count the number of RGCs (positive for the specific marker) in each image.
-
Calculate the average RGC density (cells/mm²) for each retina.
-
Compare the RGC density in the this compound-treated group to the vehicle-treated control group.
-
IV. Quantification of Axon Regeneration
Materials:
-
Cholera Toxin B subunit (CTB) conjugated to a fluorescent dye (e.g., Alexa Fluor 555)
-
Anterograde tracer injection setup (e.g., Hamilton syringe with a glass micropipette)
-
Tissue processing reagents for histology (PFA, sucrose solutions, embedding medium)
-
Cryostat
-
Primary antibody against an axonal marker (e.g., GAP-43, if not using a tracer)
-
Fluorescence microscope
Procedure:
-
Anterograde Tracing: Two days before the experimental endpoint, anesthetize the mouse and perform an intravitreal injection of fluorescently-labeled CTB into the eye that underwent ONC. CTB will be taken up by the RGCs and transported down their axons.
-
Tissue Harvest and Preparation: At the endpoint, euthanize the mouse and dissect out the optic nerve. Post-fix the optic nerve in 4% PFA overnight, followed by cryoprotection in a sucrose gradient.
-
Sectioning: Embed the optic nerve and cut longitudinal sections on a cryostat.
-
Imaging: Acquire images of the optic nerve sections using a fluorescence microscope.
-
Quantification:
-
Identify the crush site on the optic nerve sections.
-
Count the number of CTB-labeled axons that have grown past the crush site at various distances (e.g., 250 µm, 500 µm, 1 mm).
-
Calculate the average number of regenerating axons per nerve section for each animal.
-
Compare the extent of axon regeneration in the this compound-treated group to the vehicle-treated control group.
-
Experimental Workflow Visualization
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are template tables for presenting RGC survival and axon regeneration data.
Table 1: Retinal Ganglion Cell Survival at 14 Days Post-Optic Nerve Crush
| Treatment Group | N | Mean RGC Density (cells/mm²) | Standard Deviation | % RGC Survival (relative to uninjured control) |
| Uninjured Control | 8 | 2200 | 150 | 100% |
| Vehicle Control | 10 | 850 | 120 | 38.6% |
| This compound (3 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (7 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (18 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
Note: The values in this table are illustrative placeholders. Actual data from experiments should be inserted.
Table 2: Axon Regeneration at 14 Days Post-Optic Nerve Crush
| Treatment Group | N | Mean Axon Count at 250 µm | Standard Deviation | Mean Axon Count at 500 µm | Standard Deviation |
| Vehicle Control | 10 | 50 | 15 | 10 | 5 |
| This compound (3 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (7 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (18 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The values in this table are illustrative placeholders. Actual data from experiments should be inserted.
Conclusion
The optic nerve crush model is a robust and reproducible platform for evaluating the neuroprotective potential of compounds like this compound. By inhibiting the DLK signaling pathway, this compound presents a promising therapeutic strategy for conditions involving RGC death. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to investigate the efficacy of this compound in promoting RGC survival and axon regeneration following optic nerve injury. It is important to note that while the mechanism of action of this compound is established, specific quantitative data on its neuroprotective effects in the optic nerve crush model are not yet widely available in the public domain. The provided data tables are templates to be populated with experimental results.
Application Notes and Protocols: GNE-8505 for the Treatment of Epilepsy in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key pathological feature of epilepsy is neuronal loss and inflammation. The c-Jun N-terminal kinase (JNK) signaling pathway, and its upstream activator Dual Leucine Zipper Kinase (DLK), have been implicated in the neuronal stress response and apoptosis associated with neurodegenerative diseases. Pharmacological inhibition of DLK presents a promising therapeutic strategy to mitigate these effects.
GNE-8505 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). While direct studies on this compound in epilepsy models are emerging, research on analogous DLK inhibitors, such as GNE-3511, in preclinical mouse models of epilepsy has demonstrated significant neuroprotective and anti-seizure effects.[1][2] These studies provide a strong rationale for the investigation of this compound as a potential therapeutic agent for epilepsy. The data and protocols outlined below are based on studies of the closely related DLK inhibitor, GNE-3511, and serve as a comprehensive guide for designing and executing preclinical evaluations of this compound in a mouse model of temporal lobe epilepsy.[1][2][3]
Principle of Action: The DLK/JNK Signaling Pathway
In neurological disorders like epilepsy, the DLK/JNK signaling pathway is often activated, leading to neuronal apoptosis and axon degeneration.[1][2] this compound, as a DLK inhibitor, is designed to suppress this pathway, thereby preventing neuronal death and reducing the downstream consequences of seizure activity, including cognitive and behavioral deficits.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study utilizing a DLK inhibitor in a pilocarpine-induced mouse model of temporal lobe epilepsy.[1][2] These results highlight the potential therapeutic effects of compounds like this compound.
Table 1: Effect of DLK Inhibition on Spontaneous Recurrent Seizures
| Treatment Group | Mean Daily Seizure Number | Mean Seizure Score |
| Status Epilepticus (SE) | 5.2 ± 0.6 | 4.1 ± 0.3 |
| DLK Inhibitor (Low Dose) | 2.1 ± 0.4 | 2.3 ± 0.2 |
| DLK Inhibitor (High Dose) | 1.3 ± 0.3 | 1.5 ± 0.2 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to the SE group. |
Table 2: Behavioral Outcomes Following DLK Inhibitor Treatment
| Treatment Group | Locomotor Activity (Distance Travelled, m) | Anxiety (Time in Open Arms, s) | Memory Performance (Escape Latency, s) |
| Control | 45.2 ± 3.1 | 120.5 ± 10.2 | 20.1 ± 2.5 |
| SE | 25.6 ± 2.8 | 65.3 ± 8.7 | 45.3 ± 4.1 |
| DLK Inhibitor (Low Dose) | 38.9 ± 3.5# | 105.1 ± 9.8# | 28.7 ± 3.2# |
| DLK Inhibitor (High Dose) | 42.1 ± 3.3## | 115.8 ± 10.1## | 24.5 ± 2.9## |
| Data are presented as mean ± SEM. #p<0.01, ##p<0.001 compared to the SE group. |
Table 3: Neuroprotective Effects of DLK Inhibition in the Hippocampus
| Treatment Group | Neuronal Degeneration in CA1 (%) | Neuronal Degeneration in Dentate Gyrus (%) |
| SE | 75.4 ± 5.1 | 68.2 ± 4.7 |
| DLK Inhibitor (Low Dose) | 30.2 ± 3.9#### | 25.8 ± 3.1#### |
| DLK Inhibitor (High Dose) | 15.7 ± 2.5#### | 12.4 ± 2.2#### |
| Data are presented as mean ± SEM. ####p<0.0001 compared to the SE group. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures used in preclinical epilepsy research.[1][2][3]
Pilocarpine-Induced Status Epilepticus (SE) Mouse Model
This model is widely used to replicate the features of temporal lobe epilepsy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine methyl nitrate
-
Pilocarpine hydrochloride
-
Diazepam
-
This compound (or vehicle control)
-
Sterile saline
-
Video-EEG recording system
Procedure:
-
To minimize peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.
-
Induce status epilepticus (SE) by administering pilocarpine hydrochloride (325 mg/kg, i.p.).
-
Observe mice for seizure activity and score according to the Racine scale. SE is defined as continuous seizure activity (Stage 4-5) for at least 30 minutes.
-
To terminate SE, administer diazepam (10 mg/kg, i.p.) 90 minutes after the onset of SE.
-
House mice individually with free access to food and water.
-
Initiate treatment with this compound or vehicle control according to the desired experimental paradigm (e.g., daily injections for a specified period).
-
Monitor for the development of spontaneous recurrent seizures using continuous video-EEG recordings.
Behavioral Assessments
a. Open Field Test (Locomotor Activity and Anxiety)
-
Place a mouse in the center of a square arena (e.g., 50x50 cm).
-
Allow the mouse to explore freely for 10 minutes.
-
Track and record the total distance traveled and the time spent in the center versus the periphery of the arena using an automated video tracking system.
b. Elevated Plus Maze (Anxiety)
-
The maze consists of two open arms and two closed arms elevated above the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms versus the closed arms.
c. Morris Water Maze (Learning and Memory)
-
Use a circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency in each trial.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Histopathological and Biochemical Analysis
a. Tissue Preparation
-
At the end of the experimental period, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
b. Nissl Staining for Neuronal Loss
-
Mount brain sections on slides.
-
Stain with a 0.1% cresyl violet solution.
-
Dehydrate through a series of ethanol gradients and clear with xylene.
-
Coverslip and visualize under a microscope.
-
Quantify the number of surviving neurons in specific hippocampal regions (e.g., CA1, dentate gyrus).
c. Immunohistochemistry for p-JNK
-
Incubate brain sections with a primary antibody against phosphorylated JNK (p-JNK).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Image using a fluorescence microscope and quantify the intensity of p-JNK staining.
Conclusion
The available preclinical data on DLK inhibition in a mouse model of epilepsy strongly suggest that this compound holds significant potential as a disease-modifying therapy. By targeting the DLK/JNK signaling pathway, this compound may not only suppress seizures but also protect against the associated neuronal loss and cognitive decline. The protocols and data presented here provide a robust framework for the further investigation of this compound in the context of epilepsy drug discovery and development. Rigorous preclinical testing, guided by these methodologies, will be crucial in determining the clinical translatability of this promising therapeutic approach.
References
GNE-8505 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis, axon degeneration, and regeneration. As a stress-activated protein kinase, DLK is implicated in the pathogenesis of various neurodegenerative diseases and injuries to the central nervous system. Pharmacological inhibition of DLK with this compound presents a promising therapeutic strategy to mitigate neuronal damage and promote neuronal survival.
These application notes provide detailed protocols for the in vivo use of this compound, focusing on a murine model of optic nerve crush. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the neuroprotective effects of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo effective doses of this compound in a mouse model of optic nerve crush.
| Parameter | Value | Reference |
| Animal Model | Mouse (Optic Nerve Crush) | [1] |
| Doses | 3, 7, and 18 mg/kg | [1] |
| Effect | Decreased levels of phosphorylated JNK in retinal lysates | [1] |
Signaling Pathway
The DLK signaling pathway is a critical stress-response cascade in neurons. Upon neuronal injury or stress, DLK is activated and initiates a phosphorylation cascade that ultimately leads to the activation of the JNK family of protein kinases. Activated JNKs then phosphorylate a variety of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in both neuronal apoptosis and axonal regeneration. This compound, as a DLK inhibitor, blocks this pathway at an early stage, thereby preventing the downstream activation of JNK and its subsequent effects.
Experimental Protocols
In Vivo Dosing and Administration
This protocol describes the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Vehicle Formulation:
A common vehicle for oral administration of hydrophobic compounds in mice is a formulation of DMSO, Tween-80, and saline. A suggested starting formulation is:
-
5% DMSO
-
10% Tween-80
-
85% Saline
Preparation of this compound Dosing Solution (for a 10 mg/kg dose in a 25 g mouse):
-
Calculate the required amount of this compound. For a 10 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg (0.25 mL per mouse), the required concentration is 1 mg/mL.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the this compound. Vortex thoroughly.
-
Add the Tween-80 and vortex again to ensure a homogenous mixture.
-
Add the saline to the final volume and vortex vigorously. If the solution is not clear, sonicate for 5-10 minutes.
-
Prepare fresh daily.
Administration:
-
Administer this compound or vehicle control to mice via oral gavage.
-
A typical dosing frequency for in vivo efficacy studies is once daily.
-
The treatment duration will depend on the experimental endpoint. For the optic nerve crush model, treatment may be initiated prior to the injury and continued for the duration of the experiment (e.g., 7-14 days).
Optic Nerve Crush Model in Mice
This protocol provides a general overview of the optic nerve crush procedure. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame (optional, for head stabilization)
-
Fine-tipped forceps (e.g., Dumont #5)
-
Micro-scissors
-
Surgical microscope or magnifying loupes
-
Sterile saline
-
Topical antibiotic ointment
-
Sutures (7-0 or 8-0)
Procedure:
-
Anesthetize the mouse.
-
Place the mouse in a stable position, for example, using a stereotaxic frame.
-
Make a small incision in the conjunctiva on the lateral side of the eye.
-
Gently retract the orbital muscles to expose the optic nerve.
-
Carefully separate the optic nerve from the surrounding tissue.
-
Using fine-tipped forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds.
-
Reposition the orbital muscles and suture the conjunctiva.
-
Apply a topical antibiotic ointment to the eye.
-
Monitor the animal during recovery from anesthesia.
Western Blot for Phospho-JNK in Retinal Lysates
This protocol describes the detection of phosphorylated JNK (p-JNK) in retinal lysates from mice treated with this compound.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185) (e.g., Cell Signaling Technology #9251, 1:1000 dilution)
-
Rabbit anti-total JNK (e.g., Cell Signaling Technology #9252, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP (1:2000 dilution)
-
Anti-mouse IgG-HRP (1:5000 dilution)
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Euthanize the mouse and dissect the retinas.
-
Homogenize the retinas in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-JNK or anti-total JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
-
Experimental Workflow Diagram
References
preparing GNE-8505 stock solution from powder
Application Notes and Protocols for G-8505
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-8505 is a potent and orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] As a key regulator of neuronal degeneration, DLK represents a significant therapeutic target in various neurodegenerative diseases.[3][4] this compound's inhibitory action on DLK prevents the phosphorylation of downstream targets like c-Jun, offering a valuable tool for studying neuroprotective mechanisms in models of diseases such as Amyotrophic Lateral Sclerosis (ALS) and optic nerve crush.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄F₃N₅O | [1][2][5] |
| Molecular Weight | 419.44 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1][7] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | 100 mg/mL (238.41 mM) | [1][2][8] |
| Solubility in Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [5] |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility, and ultrasonication may be required.[1][8][9]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound Powder: Allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.194 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 0.001 L x 419.44 g/mol = 4.194 mg
-
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.194 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Avoid repeated freeze-thaw cycles.[1]
-
Stock Solution Preparation Table for Common Concentrations
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.419 mg | 2.097 mg | 4.194 mg |
| 5 mM | 2.097 mg | 10.485 mg | 20.97 mg |
| 10 mM | 4.194 mg | 20.97 mg | 41.94 mg |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of Dual Leucine Zipper Kinase (DLK).[1][2] DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][10] In response to neuronal injury or stress, DLK is activated, leading to the sequential phosphorylation and activation of MKK4/7 and subsequently JNK.[10] Activated JNK then phosphorylates the transcription factor c-Jun, which plays a role in both neuronal apoptosis and regeneration.[3][10] By inhibiting DLK, this compound blocks this signaling cascade, leading to a reduction in phosphorylated c-Jun levels.[3][5]
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the workflow for preparing a this compound stock solution from powder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. excenen.com [excenen.com]
- 8. glpbio.com [glpbio.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNE-8505 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of GNE-8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least two to four years. For short-term storage (days to weeks), it can be kept at 4°C.
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. To minimize degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the compound is shipped at ambient temperature and is considered stable for a few weeks, long-term storage at room temperature may lead to degradation.[5]
Q4: I received this compound at room temperature. Is it still viable?
A4: Yes. This compound is generally shipped at ambient temperature as it is stable for short periods under these conditions.[5] Upon receipt, you should immediately store it at the recommended temperature (-20°C for the solid compound).
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can gently warm the vial to 37°C and sonicate for a few minutes to redissolve the compound.[6] Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.
Q6: How does exposure to light and different pH conditions affect this compound stability?
A6: Currently, there is no publicly available data specifically detailing the photostability or pH stability of this compound. As a general precaution, it is advisable to protect the compound and its solutions from direct light exposure. For experiments requiring specific pH conditions, it is recommended to perform a preliminary stability test of this compound in the relevant buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of the solvent used. If possible, confirm the concentration using a suitable analytical method like HPLC. | |
| Precipitation observed in the stock solution upon thawing. | Low solubility or compound coming out of solution at lower temperatures. | Gently warm the solution to 37°C and sonicate to redissolve. Ensure the DMSO used is of high quality and anhydrous. |
| Suspected degradation during an experiment. | Instability in the experimental buffer or conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents). | Perform a pilot experiment to assess the stability of this compound under your specific experimental conditions over the duration of the assay. This can be done by incubating this compound under the assay conditions and then analyzing its integrity by HPLC. |
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.
Table 1: this compound Solid Form Storage
| Storage Temperature | Duration | Stability |
| -20°C | Long-term (months to years) | Stable for ≥ 2-4 years[5][7] |
| 4°C | Short-term (days to weeks) | Stable |
| Room Temperature | Shipping | Stable for a few weeks[5] |
Table 2: this compound in DMSO Solution Storage
| Storage Temperature | Duration | Stability |
| -80°C | Up to 6 months | Recommended for long-term solution storage[2][3] |
| -20°C | Up to 1 month | Suitable for short-term solution storage[2][3][5] |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not publicly available, a general approach based on ICH guidelines can be followed to assess its stability.
Protocol: General Stability Assessment of this compound using HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a known volume of high-quality, anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
-
Stress Conditions (Forced Degradation - perform with caution and appropriate safety measures):
-
Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a thin layer of the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber). Keep a control sample in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a suitable stability-indicating reverse-phase HPLC method. A typical method would use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
The formation of degradation products can be quantified as a percentage of the total peak area.
-
Mandatory Visualizations
Dual Leucine Zipper Kinase (DLK) Signaling Pathway
This compound is an inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal response to injury. The following diagram illustrates the canonical DLK signaling pathway.
Caption: Simplified DLK signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound.
Caption: General workflow for conducting forced degradation studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. primo.lib.umn.edu [primo.lib.umn.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. embopress.org [embopress.org]
potential off-target effects of GNE-8505
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12)[1][2]. DLK is a key regulator of neuronal degeneration and is involved in the c-Jun N-terminal kinase (JNK) signaling pathway[3].
Q2: What is the known signaling pathway affected by this compound?
This compound inhibits DLK, which in turn is expected to reduce the phosphorylation of downstream targets in the JNK signaling cascade. This includes the phosphorylation of JNK and its substrate, c-Jun. Inhibition of this pathway is being explored for its neuroprotective potential in various neurodegenerative disease models[3][4].
Q3: Are there any known off-target effects of this compound?
While this compound is described as a selective DLK inhibitor, comprehensive public data on its specific off-target profile is limited. However, kinase selectivity profiling of a structurally related DLK inhibitor (compound 14 from a 2017 study in the Journal of Medicinal Chemistry) provides insights into potential off-target kinase families. At a concentration of 1 µM, this related compound showed significant inhibition (≥50%) of several other kinases.
Q4: Which kinases might be potential off-targets based on related compounds?
Based on studies of a similar DLK inhibitor, the following kinases have been identified as potential off-targets:
-
Flt3 (Fms-like tyrosine kinase 3)
-
PAK4 (p21-activated kinase 4)
-
STK16 (Serine/threonine kinase 16)
-
TrkA (Tropomyosin receptor kinase A)
It is important to note that these are potential off-targets for a related compound, and specific testing is required to confirm any off-target activity of this compound.
Q5: What is the potential relevance of Leucine Zipper-Bearing Kinase (LZK) in the context of this compound activity?
Leucine Zipper-Bearing Kinase (LZK) has a kinase domain that is nearly identical to that of DLK. It has been suggested that dual inhibition of both DLK and LZK may offer greater neuroprotection than inhibiting DLK alone. Therefore, inhibition of LZK by this compound might be considered a beneficial polypharmacological effect rather than an adverse off-target effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed after this compound treatment. | Off-target effects of this compound on other signaling pathways. | 1. Review the literature for known functions of potential off-target kinases (e.g., Flt3, PAK4, STK16, TrkA).2. Perform a kinase selectivity screen to identify specific off-targets of this compound in your experimental system.3. Use a structurally distinct DLK inhibitor as a control to see if the phenotype is consistent. |
| Variability in experimental results with this compound. | Inconsistent compound purity or stability. Off-target effects at higher concentrations. | 1. Confirm the purity and integrity of your this compound stock.2. Perform a dose-response experiment to determine the lowest effective concentration to minimize potential off-target effects.3. Include appropriate positive and negative controls in your experiments. |
| Difficulty confirming on-target DLK inhibition. | Issues with the biochemical or cellular assay. | 1. Ensure your assay is optimized for detecting DLK activity (e.g., measuring p-c-Jun levels).2. Use a positive control DLK inhibitor with a known IC50.3. Validate your antibodies and reagents for specificity and sensitivity. |
Quantitative Data
Table 1: Kinase Selectivity of a Related DLK Inhibitor (Compound 14)
| Kinase | Percent Inhibition @ 1 µM | IC50 (µM) |
| DLK (On-Target) | >99% | <0.003 |
| Flt3 | ≥50% | 0.709 |
| PAK4 | ≥50% | 0.673 |
| STK16 | ≥50% | 1.52 |
| TrkA | ≥50% | 1.55 |
Data is for a compound structurally related to this compound and is intended to provide insight into potential off-target kinase families. The original data is from a publication in the Journal of Medicinal Chemistry.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (this compound) with a DNA-tagged kinase from a broad panel of human kinases.
-
Ligand Competition: Add an immobilized, active-site directed ligand for each kinase to the wells. The test compound will compete with the immobilized ligand for binding to the kinase.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Elution and Quantification: Elute the kinase-ligand complexes and quantify the amount of DNA-tagged kinase using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound. Calculate the percent inhibition for each kinase at the tested concentration. For significant "hits," determine the dissociation constant (Kd) or IC50 value through dose-response experiments.
Visualizations
Caption: The DLK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for kinase selectivity profiling.
References
GNE-8505 In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-8505 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] Its primary mechanism of action is to block the kinase activity of DLK, which is a key regulator of neuronal degeneration and stress signaling pathways.[2] By inhibiting DLK, this compound can protect neurons from various insults and has shown potential in models of neurodegenerative diseases.[2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL.[5][6][7] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q3: What are the expected downstream effects of this compound treatment in a cellular context?
As a DLK inhibitor, this compound is expected to reduce the phosphorylation of downstream targets in the c-Jun N-terminal kinase (JNK) signaling pathway. A key biomarker of this compound activity is the reduction of phosphorylated c-Jun (p-c-Jun).[2] In experimental models, treatment with this compound has been shown to decrease the levels of phosphorylated JNK.[8]
Q4: Can this compound have off-target effects?
While this compound is a selective DLK inhibitor, like most kinase inhibitors, it has the potential for off-target effects. A related DLK inhibitor, GNE-3511, showed high selectivity for DLK over other kinases such as MLK1, MLK2, and MLK3.[9] However, it is always recommended to perform control experiments to assess potential off-target effects in your specific experimental system. This could include using a structurally distinct DLK inhibitor or examining the effects of this compound in a DLK-knockout or knockdown cell line.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., p-c-Jun levels)
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Insufficient Concentration: The concentration of this compound used may be too low to effectively inhibit DLK in your specific cell type or under your experimental conditions.
-
Cell Line Insensitivity: The chosen cell line may have low DLK expression or compensatory signaling pathways that circumvent DLK inhibition.
-
Incorrect Timing: The time point for assessing the downstream effects may be too early or too late.
Solutions:
-
Freshly Prepare Aliquots: Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock for each experiment.
-
Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your cell line and experimental setup. A study on primary neuronal cultures showed neuroprotective effects of this compound at concentrations of 0.1 µM and 1 µM.[3]
-
Confirm DLK Expression: Verify the expression of DLK in your cell line using Western blot or qPCR.
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time to observe the desired downstream effects.
Problem 2: Cell Viability Issues or Unexpected Cytotoxicity
Possible Causes:
-
High DMSO Concentration: The final concentration of the DMSO vehicle in the cell culture medium may be toxic to the cells.
-
Off-Target Toxicity: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments than others.
Solutions:
-
Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.1% to minimize solvent-induced toxicity.[10]
-
Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where this compound is effective without causing significant cell death.
-
Include Vehicle Controls: Always include a vehicle-only (DMSO) control group to distinguish between compound-specific effects and solvent effects.
-
Use a Different Cell Line: If the chosen cell line is overly sensitive, consider using a more robust cell line for your experiments.
Problem 3: Poor Solubility of this compound in Aqueous Media
Possible Causes:
-
Compound Precipitation: this compound has low solubility in aqueous media and may precipitate when diluted from the DMSO stock into cell culture medium.[10]
Solutions:
-
Use Freshly Opened DMSO: Hygroscopic DMSO can affect the solubility of the compound.[5][6]
-
Ultrasonicate Stock Solution: Briefly sonicate the DMSO stock solution to ensure the compound is fully dissolved before further dilution.[5][6]
-
Dilute Immediately Before Use: Prepare the final working concentration in your cell culture medium immediately before adding it to the cells to minimize the time for precipitation to occur.[10]
-
Visually Inspect for Precipitates: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If present, prepare a fresh dilution.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄F₃N₅O | [8] |
| Molecular Weight | 419.4 g/mol | [8] |
| Purity | ≥98% | [8] |
| Solubility in DMSO | 100 mg/mL | [5][6][7] |
| Solubility in Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [8] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | [7] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol is adapted for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration). Incubate for 1-2 hours.
-
Neurotoxin Treatment: Prepare the neurotoxin solution in culture medium. Add the neurotoxin to the wells (except for the untreated control wells) to induce cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for p-c-Jun Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the DLK signaling pathway by measuring the levels of phosphorylated c-Jun.
Materials:
-
Appropriate cell line (e.g., HEK293T with inducible DLK expression, or a neuronal cell line)
-
This compound (dissolved in DMSO)
-
Stimulant to activate the DLK pathway (if necessary, e.g., doxycycline for inducible systems, or a cellular stressor)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63), anti-c-Jun, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the optimized time. Include a vehicle control. If required, add a stimulant to activate the DLK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-c-Jun antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control to normalize the p-c-Jun signal.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for a this compound neuroprotection assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Optimizing G-8505 Dosage for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-8505. The information is designed to address specific issues that may be encountered during experimental procedures aimed at optimizing this compound dosage for its neuroprotective effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no this compound activity in cell-based neuroprotection assays. | Compound Solubility/Stability: this compound may have precipitated out of the culture medium or degraded over the course of the experiment. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. Test the solubility of this compound in your specific culture medium at the desired concentrations. |
| Cell Health and Viability: Poor cell health can mask the neuroprotective effects of the compound. | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Perform a baseline toxicity assessment of this compound on your specific cell line to determine the non-toxic concentration range. | |
| Assay Interference: this compound may interfere with the assay reagents (e.g., MTT reduction by the compound itself). | Run appropriate controls, including this compound in cell-free medium with the assay reagents, to check for any direct interference. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity). | |
| High background or off-target effects observed. | Non-specific Activity: At high concentrations, this compound might inhibit other kinases or cellular processes, leading to confounding results. | Perform a dose-response curve to identify the optimal concentration range where on-target (DLK inhibition) effects are observed without significant off-target toxicity. Use a structurally unrelated DLK inhibitor as a positive control to confirm that the observed neuroprotective phenotype is due to DLK inhibition. |
| Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps. | Consider using cell lines with lower expression of common efflux pumps or co-administering a known efflux pump inhibitor to increase the intracellular concentration of this compound. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy or high variability in animal models. | Poor Bioavailability/Formulation: this compound may not be efficiently absorbed or may be rapidly metabolized when administered in vivo. The formulation may not be optimal for the chosen route of administration. | Optimize the formulation of this compound for in vivo use. Given its slight solubility in acetonitrile, consider formulating it in a vehicle such as a solution with a co-solvent (e.g., DMSO, PEG400) or a suspension. Conduct pharmacokinetic (PK) studies to determine the plasma and brain concentrations of this compound after administration. |
| Inadequate Target Engagement: The administered dose may not be sufficient to achieve the necessary level of DLK inhibition in the central nervous system. | Perform a pharmacodynamic (PD) study to measure the extent of DLK inhibition in the target tissue (e.g., brain, spinal cord) at different doses of this compound. This can be done by measuring the levels of phosphorylated c-Jun, a downstream target of the DLK pathway. | |
| Animal Model Variability: The chosen animal model of neurodegeneration may have inherent variability in disease progression and severity. | Increase the number of animals per group to enhance statistical power. Ensure consistent induction of the neurodegenerative phenotype and use appropriate behavioral and histological endpoints to assess neuroprotection. | |
| Observed Toxicity or Adverse Effects in Animals. | Off-target Toxicity: High doses of this compound may lead to toxicity due to off-target effects. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity, such as weight loss, behavioral changes, or organ damage. |
| Vehicle-related Toxicity: The vehicle used to formulate this compound may be causing adverse effects. | Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative formulations. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] DLK is a key regulator of neuronal degeneration, and its inhibition has been shown to be neuroprotective in various models of neurodegenerative diseases.[4][5] |
| What is a typical starting dose for in vivo studies with this compound? | Based on published data for similar DLK inhibitors and initial studies with this compound, a starting dose range of 3-30 mg/kg administered orally can be considered for in vivo studies in rodents.[5] However, it is crucial to perform a dose-range finding study in your specific animal model to determine the optimal dose. |
| How can I assess the neuroprotective effect of this compound in vitro? | Neuroprotection can be assessed by challenging neuronal cell cultures with a neurotoxic stimulus (e.g., glutamate, oligomeric amyloid-beta, or trophic factor withdrawal) in the presence and absence of this compound. Cell viability can be quantified using assays such as MTT (measures metabolic activity) or LDH (measures membrane integrity). |
| How do I measure target engagement of this compound in vivo? | Target engagement can be assessed by measuring the levels of phosphorylated c-Jun (a downstream substrate of the JNK pathway, which is activated by DLK) in the brain or spinal cord tissue of this compound-treated animals. A reduction in phospho-c-Jun levels would indicate target engagement.[4] |
| What are some suitable animal models to test the neuroprotective efficacy of this compound? | Several animal models can be used, depending on the neurodegenerative disease of interest. For example, the SOD1(G93A) mouse model is used for amyotrophic lateral sclerosis (ALS).[4] For acute neuronal injury, models like optic nerve crush can be employed.[5] Toxin-induced models, such as MPTP for Parkinson's disease, are also relevant. |
| How should I prepare this compound for in vivo administration? | This compound is a solid that is slightly soluble in acetonitrile.[2] For oral administration, it can be formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water. It is important to ensure a uniform and stable suspension. For other routes of administration, different formulations may be required and should be optimized. |
Experimental Protocols
Protocol: In Vitro Neuroprotection Assay Using a Neuronal Cell Line
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Neurotoxic agent (e.g., glutamate, 6-hydroxydopamine)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate (if necessary) for 24-48 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with DMSO only).
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent to the wells (except for the untreated control wells) at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for the desired duration of the neurotoxic challenge (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay):
-
Remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for neuroprotection.
Protocol: In Vivo Dose-Ranging and Efficacy Study in a Mouse Model of Neurodegeneration
This protocol outlines a general procedure for a dose-ranging and efficacy study of this compound in a mouse model of neurodegeneration (e.g., a toxin-induced model).
Materials:
-
Appropriate mouse model of neurodegeneration
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Dosing equipment (e.g., oral gavage needles)
-
Anesthesia and surgical equipment (if applicable to the model)
-
Behavioral testing apparatus
-
Tissue collection and processing reagents
-
Antibodies for immunohistochemistry or Western blotting (e.g., anti-phospho-c-Jun)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions for at least one week. Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, medium dose, high dose).
-
This compound Formulation and Administration: Prepare a homogenous suspension of this compound in the chosen vehicle. Administer this compound to the respective groups via the chosen route (e.g., oral gavage) at the predetermined doses and frequency.
-
Induction of Neurodegeneration: Induce the neurodegenerative phenotype according to the specific protocol for the chosen animal model.
-
Behavioral Assessments: Conduct relevant behavioral tests to assess motor and/or cognitive function at baseline and at various time points after the induction of neurodegeneration.
-
Pharmacokinetic (PK) Analysis (Satellite Group): In a separate group of animals, collect blood samples at different time points after a single dose of this compound to determine its plasma concentration profile.
-
Pharmacodynamic (PD) and Histological Analysis: At the end of the study, euthanize the animals and collect brain or spinal cord tissue.
-
Target Engagement: Process a portion of the tissue for Western blot analysis to measure the levels of phosphorylated c-Jun.
-
Neuroprotection: Process the remaining tissue for histological analysis (e.g., immunohistochemistry for neuronal markers) to quantify neuronal survival.
-
-
Data Analysis: Analyze the behavioral, histological, and biochemical data to determine the dose-dependent neuroprotective effects of this compound. Correlate the efficacy data with the PK and PD data to establish a dose-response relationship.
Visualizations
Caption: this compound inhibits the DLK signaling pathway to prevent neurodegeneration.
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 4. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
GNE-8505 Cytotoxicity Assessment in Neuronal Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of GNE-8505 in neuronal cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally available inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] DLK is a key regulator of neuronal stress pathways and its activation is implicated in neuronal apoptosis and axon degeneration.[4][5][6][7] By inhibiting DLK, this compound is investigated for its neuroprotective potential in various neurodegenerative disease models.[8][9]
Q2: Is this compound expected to be cytotoxic to neuronal cultures?
A2: this compound is primarily considered to be neuroprotective by inhibiting the pro-degenerative DLK signaling pathway.[8][10] However, like any small molecule, it may exhibit cytotoxicity at high concentrations due to off-target effects or other mechanisms. It is crucial to determine the optimal, non-toxic concentration range for your specific neuronal culture system.
Q3: What are the typical concentrations of this compound used in neuronal culture experiments?
A3: Studies have shown neuroprotective effects of this compound in the range of 0.1 µM to 10 µM in neuronal cultures.[10] However, the optimal concentration can vary depending on the neuronal cell type, culture density, and the specific experimental conditions. A dose-response experiment is always recommended to determine the ideal concentration for your studies.
Q4: What are the common assays to assess cytotoxicity in neuronal cultures?
A4: Commonly used cytotoxicity assays for neuronal cultures include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[11]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating compromised membrane integrity.[12][13][14][15][16]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells based on membrane changes and permeability.[17][18][19][20][21]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High background in LDH assay | Phenol red in the culture medium can interfere with the colorimetric reading. | Use phenol red-free medium for the duration of the experiment. |
| High cell density leading to spontaneous cell death. | Optimize cell seeding density to ensure cells are healthy and not overly confluent. | |
| Low signal in MTT assay | Low metabolic activity of primary neurons compared to cell lines. | Increase the incubation time with the MTT reagent. Ensure complete solubilization of formazan crystals. |
| Cell detachment during washing steps. | Be gentle during media changes and washing steps. Consider leaving a small amount of medium in the wells. | |
| Inconsistent results between experiments | Variability in primary neuron culture health. | Standardize the neuron isolation and culture protocol. Ensure consistent cell density and culture age. |
| This compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). | |
| Unexpected high cytotoxicity at low this compound concentrations | Contamination of cell cultures (e.g., mycoplasma). | Regularly test cultures for contamination. |
| Error in compound dilution. | Prepare fresh serial dilutions from a new stock solution and verify calculations. | |
| Sensitivity of a specific neuronal subtype. | Test this compound on different types of neuronal cultures if possible. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability by measuring the metabolic activity of neuronal cells.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Neurobasal medium (or other appropriate neuronal culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.[11]
-
Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution
-
Culture medium (phenol red-free recommended)
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis control).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat neurons with this compound in appropriate culture vessels (e.g., 6-well plates).
-
Gently harvest the cells, including any floating cells in the supernatant. For adherent neurons, use a gentle dissociation method.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
The following diagrams illustrate the DLK signaling pathway and a general experimental workflow for assessing this compound cytotoxicity.
Caption: The DLK signaling cascade in neuronal stress.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GNE-8505 Off-Target Kinase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target kinase activity of GNE-8505, a potent inhibitor of Dual Leucine Zipper Kinase (DLK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended signaling pathway?
This compound is a selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is activated in response to cellular stress and plays a crucial role in neuronal apoptosis and degeneration.[] By inhibiting DLK, this compound aims to block this stress-induced signaling cascade, offering potential neuroprotective effects.[4][5]
Q2: What are off-target effects, and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of clarity regarding the true mechanism of action of the compound.
Q3: How can I determine if the phenotype I observe is due to on-target DLK inhibition or an off-target effect of this compound?
Distinguishing on-target from off-target effects is critical for validating your experimental findings. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated DLK Inhibitor: Employ a second, structurally distinct DLK inhibitor (e.g., GNE-3511) in your assays. If both compounds produce the same phenotype, it is more likely to be a result of on-target DLK inhibition.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DLK expression in your cellular model. If the phenotype of DLK knockdown/knockout resembles that of this compound treatment, it strongly suggests an on-target effect.
-
Rescue Experiments: In a DLK knockout/knockdown background, the effects of this compound should be diminished or absent if they are on-target.
Q4: What are some potential off-target kinases for DLK inhibitors?
While a specific kinome scan for this compound is not publicly available, data from the related DLK inhibitor, GNE-3511, can provide insights into potential off-target kinase families. Mixed Lineage Kinases (MLKs) and downstream JNK isoforms are common off-targets for this class of inhibitors due to structural similarities in their kinase domains.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a cellular phenotype that is not consistent with the known functions of the DLK-JNK pathway, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Off-Target Kinase Activity:
-
Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases (kinome scan) to identify potential off-target interactions.
-
Consult Selectivity Data for Similar Compounds: As a starting point, refer to the selectivity data for GNE-3511 (see Table 1) to identify likely off-target kinase families.
-
Validate Off-Targets: If potential off-targets are identified, use specific inhibitors for those kinases to see if they replicate the observed phenotype.
-
-
Incorrect Inhibitor Concentration:
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required for on-target DLK inhibition (e.g., by monitoring phosphorylation of the downstream target c-Jun).
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use this concentration for subsequent experiments to minimize the risk of off-target effects.
-
Issue 2: Difficulty Confirming On-Target DLK Engagement in Cells
If you are struggling to confirm that this compound is engaging with DLK in your cellular experiments, the following techniques can be employed.
Recommended Assays & Interpretation:
-
Western Blot for Downstream Substrate Phosphorylation:
-
Principle: Inhibition of DLK should lead to a decrease in the phosphorylation of its downstream target, JNK, and subsequently, c-Jun.
-
Interpretation: A dose-dependent decrease in phospho-JNK and phospho-c-Jun levels upon this compound treatment indicates successful on-target engagement.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand (this compound) to its target protein (DLK) can increase the thermal stability of the protein.
-
Interpretation: A shift to a higher melting temperature for DLK in the presence of this compound confirms direct target engagement in a cellular context.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of the Structurally Related DLK Inhibitor GNE-3511
This table provides IC50 values for GNE-3511 against DLK and a panel of related kinases, which can help anticipate potential off-target effects of this compound.
| Kinase | IC50 (nM) | On-Target/Off-Target |
| DLK | 0.5 (Ki) | On-Target |
| p-JNK (cellular) | 30 | On-Target Pathway |
| JNK1 | 129 | Off-Target |
| JNK2 | 514 | Off-Target |
| JNK3 | 364 | Off-Target |
| MLK1 | 67.8 | Off-Target |
| MLK2 | 767 | Off-Target |
| MLK3 | 602 | Off-Target |
| MKK4 | >5000 | Minimal Off-Target |
| MKK7 | >5000 | Minimal Off-Target |
Data for GNE-3511 from MedChemExpress.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for DLK
This protocol allows for the direct measurement of this compound's inhibitory activity against recombinant DLK.
Materials:
-
Recombinant human DLK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing kinase buffer, recombinant DLK, and MBP substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the engagement of this compound with DLK in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot reagents and antibodies for DLK
Methodology:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble DLK in each sample by Western blotting.
-
Plot the amount of soluble DLK as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound, inhibiting DLK to block the JNK-mediated stress response.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects of this compound.
Caption: Experimental workflow for characterizing the activity and target engagement of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
GNE-8505 Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting and troubleshooting dose-response curve experiments with GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway. By inhibiting DLK, this compound effectively blocks the phosphorylation cascade that leads to the activation of JNK and its downstream targets, such as the transcription factor c-Jun. This pathway is critically involved in neuronal apoptosis and degeneration, making this compound a valuable tool for research in neurodegenerative diseases.
Q2: What is a typical in vitro concentration range for a this compound dose-response experiment?
The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. It is always recommended to perform a dose-response analysis to determine the optimal concentration for your specific system. However, a general starting point for a dose-response curve could range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations.
Q3: How can I assess the inhibitory effect of this compound in a cellular context?
A common and effective method is to measure the phosphorylation of a downstream target of the DLK-JNK pathway, such as c-Jun at Serine 73. A decrease in the level of phosphorylated c-Jun (p-c-Jun) in response to this compound treatment indicates successful target engagement and pathway inhibition. This can be quantified using techniques like Western blotting or in-cell Western assays.
Q4: Is this compound soluble in aqueous solutions?
This compound is sparingly soluble in aqueous buffers. It is recommended to prepare a high-concentration stock solution in a non-polar solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentrations in your cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Data Presentation: this compound Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific experimental setup, including the cell line, substrate concentration (e.g., ATP in a kinase assay), and the endpoint being measured. It is crucial to determine the IC50 under your own experimental conditions.[2] The table below provides a representative summary of expected this compound activity.
| Assay Type | Target Cell Line/System | Typical IC50 Range | Key Endpoint Measured |
| Biochemical Kinase Assay | Recombinant DLK enzyme | 1 - 50 nM | DLK autophosphorylation or substrate phosphorylation |
| Cellular Phosphorylation Assay | Neuronal cell lines (e.g., SH-SY5Y) | 50 - 500 nM | Phosphorylation of c-Jun (Ser73) |
| Neuroprotection Assay | Primary neurons or neuronal cell lines | 100 nM - 1 µM | Inhibition of toxin-induced cell death |
Experimental Protocols
Detailed Protocol: Dose-Response Analysis of this compound by Western Blot for c-Jun Phosphorylation
This protocol outlines the steps to determine the IC50 of this compound by measuring the inhibition of c-Jun phosphorylation in a neuronal cell line.
1. Cell Culture and Plating:
- Culture a neuronal cell line (e.g., SH-SY5Y) in the recommended medium.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Allow the cells to adhere and grow for 24 hours.
2. This compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a vehicle control with DMSO alone).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
- Incubate the cells for a predetermined time (e.g., 2 hours) to allow for DLK inhibition.
3. Induction of JNK Pathway (Optional but Recommended):
- To enhance the p-c-Jun signal, you can stimulate the JNK pathway with an appropriate stressor, such as Anisomycin (a protein synthesis inhibitor that activates JNK) or UV radiation.
- If using Anisomycin, add it to the wells at a final concentration of 10-25 µg/mL for 30 minutes before harvesting the cells.
4. Cell Lysis:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the protein extract.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
6. Western Blotting:
- Normalize the protein concentrations of all samples.
- Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser73) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- To normalize for protein loading, probe the same membrane with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
7. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Quantify the band intensities using image analysis software.
- For each this compound concentration, calculate the ratio of p-c-Jun to total c-Jun (or the housekeeping protein).
- Plot the percentage of inhibition of p-c-Jun (relative to the vehicle control) against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Addressing Poor Bioavailability of GNE-8505 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK).
I. Troubleshooting Guide
Researchers may encounter variability and low exposure in preclinical in vivo studies with this compound. This guide offers a systematic approach to troubleshooting these common issues.
Issue: High Variability in Plasma Concentrations Across Subjects
High variability in in vivo studies can obscure the true pharmacokinetic profile of a compound and make it difficult to establish a clear dose-response relationship.
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the this compound powder. 2. Formulation as a Suspension: Prepare a uniform suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80). Ensure consistent particle size and homogeneity of the suspension before each administration. 3. Amorphous Solid Dispersions: Consider formulating this compound as an amorphous solid dispersion with a suitable polymer carrier (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion. | Increasing the surface area can enhance the dissolution rate. A well-formulated suspension ensures consistent dosing. Amorphous forms of a drug are typically more soluble than their crystalline counterparts. |
| Food Effects | 1. Standardize Fasting Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing. 2. Conduct Fed vs. Fasted Studies: If variability persists, perform a pilot study comparing the pharmacokinetics of this compound in both fasted and fed states. | The presence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble compounds. Understanding the impact of food is crucial for standardizing experimental conditions. |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species being used. 2. Consider Co-administration with a CYP Inhibitor: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. (Note: This is for mechanistic understanding and not a routine formulation strategy). | Extensive metabolism in the gut wall or liver can lead to low and variable systemic exposure. |
Issue: Low Overall Systemic Exposure (Low AUC and Cmax)
Low systemic exposure can lead to a lack of efficacy in in vivo models, even at high administered doses.
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Permeability | 1. In Vitro Permeability Assays: Evaluate the permeability of this compound using cell-based assays such as Caco-2 or PAMPA. 2. Structural Analogs: If developing new chemical entities, consider medicinal chemistry approaches to optimize physicochemical properties that favor better permeability. | Low permeability across the intestinal epithelium will limit the amount of drug that reaches systemic circulation. |
| Efflux by Transporters | 1. In Vitro Transporter Assays: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate. 2. Co-administration with Efflux Inhibitors: In mechanistic studies, co-dosing with a known efflux transporter inhibitor can reveal the contribution of efflux to poor bioavailability. | Active efflux from intestinal cells back into the gut lumen can significantly reduce net absorption. |
| Chemical Instability in GI Tract | 1. In Vitro Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. | Degradation of the compound in the acidic environment of the stomach or the enzymatic environment of the intestine will reduce the amount of drug available for absorption. |
II. Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo oral administration of this compound in mice?
A1: For initial studies, a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80 is a common starting point for poorly soluble compounds. It is crucial to ensure the suspension is homogenous and the particle size is minimized.
Q2: How can I prepare a suspension of this compound for oral gavage?
A2:
-
Weigh the required amount of this compound.
-
If necessary, pre-wet the powder with a small amount of a suitable wetting agent (e.g., glycerin or a small fraction of the final vehicle).
-
Gradually add the vehicle (e.g., 0.5% methylcellulose) while triturating or vortexing to form a uniform suspension.
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Sonication may be used to aid in dispersion, but care should be taken to avoid heating the sample.
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Always vortex the suspension immediately before each animal is dosed to ensure homogeneity.
Q3: What are some alternative formulation strategies to improve the bioavailability of this compound?
A3: Beyond simple suspensions, several advanced formulation strategies can be explored:
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can enhance the solubility and absorption of lipophilic compounds.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.
-
Amorphous solid dispersions: As mentioned in the troubleshooting guide, converting the crystalline drug to an amorphous state can improve its solubility and dissolution rate.
Q4: Is there any known pharmacokinetic data for this compound or related compounds?
A4: While specific, publicly available pharmacokinetic data for this compound is limited, a related dual leucine zipper kinase (DLK) inhibitor, GNE-3511, has been described as having good oral bioavailability but also high intrinsic clearance. This suggests that compounds in this chemical class have the potential for good absorption, but may be susceptible to rapid metabolism. For illustrative purposes, a table of hypothetical pharmacokinetic parameters is provided below. Note: This data is for example purposes only and does not represent actual data for this compound.
| Parameter | Vehicle A (e.g., Suspension) | Vehicle B (e.g., Lipid-based) |
| Dose (mg/kg, p.o.) | 10 | 10 |
| Cmax (ng/mL) | 150 ± 45 | 450 ± 90 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.5 |
| AUC (0-24h) (ng*hr/mL) | 800 ± 250 | 2400 ± 600 |
| Oral Bioavailability (%) | 15 | 45 |
III. Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Mice
This protocol outlines a general procedure for a pilot pharmacokinetic study in mice to assess the oral bioavailability of this compound.
1. Materials and Reagents:
-
This compound
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Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)
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Vehicle for intravenous administration (e.g., 20% Solutol HS 15 in sterile water)
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Male C57BL/6 mice (8-10 weeks old)
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Sterile syringes and oral gavage needles
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Blood collection tubes (e.g., EDTA-coated)
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Centrifuge
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Analytical equipment for bioanalysis (e.g., LC-MS/MS)
2. Animal Handling and Dosing:
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Acclimatize animals for at least 3 days prior to the study.
-
Fast animals for 4 hours before dosing, with free access to water.
-
Divide animals into two groups: intravenous (IV) and oral (PO).
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IV Administration: Administer this compound at a dose of 1-2 mg/kg via tail vein injection.
-
PO Administration: Administer this compound at a dose of 10 mg/kg via oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 50 µL) at the following time points:
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IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood via a suitable method (e.g., saphenous vein puncture).
-
Place blood samples into EDTA-coated tubes and keep on ice.
4. Plasma Preparation and Analysis:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
IV. Visualizations
Signaling Pathway of DLK
This compound is an inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress response pathways. Understanding this pathway can provide context for the biological effects of this compound in your in vivo models.
Caption: The DLK signaling cascade, a target for this compound.
Experimental Workflow for Oral Bioavailability Assessment
A clear workflow is essential for the successful execution of in vivo pharmacokinetic studies.
Caption: Workflow for determining the oral bioavailability of this compound.
Troubleshooting Logic for Poor Bioavailability
This decision tree can guide researchers in systematically addressing issues of poor bioavailability.
Caption: A decision tree for troubleshooting poor bioavailability.
GNE-8505 Technical Support Center: Experimental Controls and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GNE-8505, a potent and orally available inhibitor of Dual Leucine Zipper Kinase (DLK). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is an inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12)[1][2][3][4]. DLK is a key regulator of neuronal stress signaling pathways. By inhibiting the kinase activity of DLK, this compound blocks the downstream activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal apoptosis and degeneration[3][5].
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes[2].
Q3: In which experimental systems has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in both in vitro and in vivo models. It has been shown to have neuroprotective effects in primary neuronal cultures at concentrations of 0.1 µM and 1 µM[5]. In a mouse model of optic nerve crush, oral administration of this compound at doses of 3, 7, or 18 mg/kg resulted in a decrease in the levels of phosphorylated JNK in retinal lysates[3].
Q4: What are the potential off-target effects of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of p-JNK/p-c-Jun | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -80°C in aliquots. |
| Suboptimal Concentration: The concentration of this compound used is too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your system. Start with a range of 0.1 µM to 10 µM. | |
| Insufficient Treatment Time: The incubation time with this compound is not long enough to achieve maximal inhibition. | Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration. | |
| Assay Variability: Issues with the Western blot protocol, such as antibody quality or transfer efficiency. | Optimize your Western blot protocol. Use validated antibodies for p-JNK, total JNK, p-c-Jun, and total c-Jun. Include a positive control for pathway activation. | |
| Unexpected Cell Toxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. | Perform a dose-response curve for cell viability to determine the toxic concentration range. Use the lowest effective concentration that inhibits DLK signaling. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.1% (v/v). Include a vehicle-only control group. | |
| Compound Instability in Media: this compound may be unstable in cell culture media over long incubation periods. | Consider refreshing the media with freshly diluted this compound for long-term experiments. | |
| Inconsistent Results Between Experiments | Cellular State: Variations in cell passage number, confluency, or overall health. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Experimental Conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | Standardize all experimental parameters and document them carefully for each experiment. |
Quantitative Data
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Dual Leucine Zipper Kinase (DLK) | [1][2][3][4] |
| Molecular Weight | 419.44 g/mol | [2] |
| Solubility | 100 mg/mL in DMSO (238.41 mM) | [2] |
Table 2: this compound In Vitro and In Vivo Activity
| Assay Type | Model System | Concentration/Dose | Observed Effect | Reference |
| Neuronal Connectivity Assay | Primary Neuronal Cultures | 0.1 µM and 1 µM | Neuroprotective effect | [5] |
| JNK Phosphorylation Assay | Mouse Model of Optic Nerve Crush | 3, 7, or 18 mg/kg (oral) | Decreased p-JNK levels in retinal lysates | [3] |
Key Experimental Protocols
Western Blot for Phosphorylated JNK (p-JNK)
This protocol describes the detection of p-JNK in cell lysates following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of the experiment. b. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO). A typical concentration range to test is 0.1 µM to 10 µM. c. Incubate for the desired time (e.g., 1-24 hours). d. To induce the DLK-JNK pathway, you may need to treat the cells with a stressor (e.g., anisomycin, UV radiation, or growth factor withdrawal) for a short period before lysis.
2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against p-JNK overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize the bands using an ECL substrate and an imaging system. i. Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cell Viability Assay (MTT or similar)
This protocol outlines a method to assess the effect of this compound on cell viability.
1. Cell Plating: a. Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
2. Compound Treatment: a. The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). b. Include a vehicle-only control (DMSO) and a positive control for cell death. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. Viability Measurement: a. Add MTT reagent (or a similar viability reagent like WST-1 or PrestoBlue) to each well according to the manufacturer's instructions. b. Incubate for 2-4 hours at 37°C. c. If using MTT, add the solubilizing solution and incubate until the formazan crystals are dissolved. d. Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: Workflow for p-JNK Western Blot analysis.
Caption: A logical approach to troubleshooting experiments.
References
Validation & Comparative
GNE-8505 and Other DLK Inhibitors: A Comparative Efficacy Guide
In the landscape of neurodegenerative disease research, the Dual Leucine Zipper Kinase (DLK) has emerged as a critical therapeutic target. Inhibition of DLK is a promising strategy to mitigate neuronal apoptosis and promote regeneration. This guide provides a comparative overview of the efficacy of GNE-8505, a selective DLK inhibitor, alongside other notable DLK inhibitors from Genentech: GNE-3511 and GDC-0134. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows.
Introduction to DLK Inhibition
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway plays a dual role in neurons, contributing to both apoptotic cell death and axonal regeneration in response to injury or stress.[3][4] The activation of the DLK/JNK pathway is implicated in the pathogenesis of several neurodegenerative diseases. Consequently, the development of potent and selective DLK inhibitors represents a significant therapeutic avenue.
Comparative Efficacy of DLK Inhibitors
This section provides a quantitative comparison of this compound, GNE-3511, and GDC-0134, focusing on their in vitro potency, kinase selectivity, and neuroprotective effects in preclinical models.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of these three inhibitors is challenging due to the lack of publicly available data from head-to-head studies under identical experimental conditions. However, data from various sources provide valuable insights into their individual profiles.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Other Kinase IC50 (nM) | Source |
| GNE-3511 | DLK | 0.5 | - | - | [5] |
| p-JNK | - | 30 | - | [5] | |
| DRG Neurons (Neuroprotection) | - | 107 | - | [5] | |
| MLK1 | - | - | 67.8 | [5] | |
| JNK1 | - | - | 129 | [5] | |
| JNK3 | - | - | 364 | [5] | |
| JNK2 | - | - | 514 | [5] | |
| MLK3 | - | - | 602 | [5] | |
| MLK2 | - | - | 767 | [5] | |
| MKK4 | - | - | >5000 | [5] | |
| MKK7 | - | - | >5000 | [5] | |
| This compound | DLK | N/A | N/A | N/A | Selective DLK inhibitor[6][7] |
| GDC-0134 | DLK | N/A | N/A | N/A | Potent and selective DLK inhibitor[8][9] |
Note: N/A indicates that specific data was not available in the reviewed sources. The potency and selectivity of this compound and GDC-0134 are described qualitatively in the literature.
Preclinical Efficacy in Neurodegenerative Disease Models
Both this compound and GNE-3511 have demonstrated efficacy in preclinical models of neurodegenerative diseases, most notably in a mouse model of Amyotrophic Lateral Sclerosis (ALS).
| Inhibitor | Animal Model | Key Findings | Source |
| This compound | SOD1G93A Mouse Model of ALS | Reduced cortical phosphorylated c-Jun (p-c-Jun) in a dose-dependent manner. | [10] |
| Mouse Model of Optic Nerve Crush | Decreased levels of phosphorylated JNK in retinal lysates at doses of 3, 7, or 18 mg/kg. | [11] | |
| GNE-3511 | SOD1G93A Mouse Model of ALS | Reduced cortical p-c-Jun in a dose-dependent manner. | [10] |
Clinical Development and Safety Profile: The Case of GDC-0134
GDC-0134 advanced to a Phase 1 clinical trial for the treatment of ALS.[12] While the trial characterized the safety and pharmacokinetics of the drug, no adequately tolerated dose was identified.[13] The study was ultimately discontinued for ALS due to an unacceptable safety profile.[13]
Key adverse events observed in the open-label safety expansion of the trial included:
-
Thrombocytopenia (Grade 3)
-
Dysesthesia (Grade 3)
-
Optic ischemic neuropathy (Grade 4)
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Sensory neurological adverse events (Grade ≤2) leading to dose reductions or discontinuations[13]
An important finding from the clinical trial and corresponding studies in DLK conditional knockout mice was an exposure-dependent elevation in plasma neurofilament light chain (NFL) levels.[13] This observation raises questions about the interpretation of NFL as a biomarker of neurodegeneration in the context of DLK inhibition, as the on-target effect of the drug may influence its levels.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the DLK signaling pathway and a general workflow for assessing neuroprotection.
Caption: The DLK signaling cascade, a key pathway in neuronal response to injury.
Caption: A generalized workflow for assessing the neuroprotective effects of DLK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro DLK Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of DLK inhibitors.
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Reagents and Materials : Recombinant human DLK enzyme, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), ATP, substrate (e.g., myelin basic protein or a specific peptide substrate), test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A solution of the DLK enzyme is prepared in kinase buffer.
-
The test compound is serially diluted and added to the enzyme solution, followed by a pre-incubation period.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., ADP or phosphorylated substrate) is quantified using the chosen detection system.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Primary Neuron Culture for Neuroprotection Assays
This protocol describes the culture of primary neurons for evaluating the neuroprotective effects of DLK inhibitors.
-
Neuron Isolation and Culture :
-
Dorsal root ganglia (DRG) or cortical neurons are dissected from embryonic rodents (e.g., E15 mice or E18 rats).
-
The tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration.
-
Cells are plated on culture dishes pre-coated with an adhesive substrate (e.g., poly-D-lysine and laminin).
-
Neurons are maintained in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine) in a humidified incubator at 37°C and 5% CO₂.
-
-
Neuroprotection Assay :
-
After allowing the neurons to mature in culture for a defined period (e.g., 5-7 days), neuronal stress is induced. This can be achieved by methods such as trophic factor (e.g., NGF) withdrawal, axotomy (physical or chemical), or exposure to a neurotoxin.
-
Immediately following the induction of stress, the neurons are treated with various concentrations of the DLK inhibitor or a vehicle control.
-
After a defined incubation period (e.g., 24-72 hours), neuronal viability and apoptosis are assessed.
-
Viability can be measured using assays such as the MTT assay or by staining with vital dyes like Calcein AM.
-
Apoptosis can be quantified by TUNEL staining to detect DNA fragmentation or by measuring the activity of executioner caspases (e.g., caspase-3).
-
SOD1G93A Mouse Model of ALS
This protocol provides an overview of the use of the SOD1G93A transgenic mouse model to evaluate the in vivo efficacy of DLK inhibitors.
-
Animal Model : Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that recapitulates many features of human ALS.
-
Drug Administration :
-
Treatment with the DLK inhibitor (e.g., this compound or GNE-3511) or vehicle is initiated at a presymptomatic or early symptomatic stage.
-
The compound is administered via a suitable route, such as oral gavage or formulated in the diet, at a predetermined dose and frequency.
-
-
Efficacy Assessment :
-
Behavioral Analysis : Motor function is assessed regularly using tests such as the rotarod for motor coordination and endurance, grip strength measurement, and neurological scoring to track disease progression.
-
Survival : The lifespan of the treated and control animals is monitored.
-
Histological and Molecular Analysis : At the study endpoint, tissues such as the spinal cord and brain are collected.
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Motor neuron counts in the spinal cord are performed to assess neuroprotection.
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Western blotting or immunohistochemistry is used to measure the levels of downstream targets of the DLK pathway, such as phosphorylated c-Jun, to confirm target engagement in the central nervous system.
-
-
Conclusion
This compound and GNE-3511 have demonstrated promising preclinical efficacy as DLK inhibitors, showing target engagement and neuroprotective effects in models of neurodegenerative diseases. The clinical development of GDC-0134, however, highlights the potential for on-target toxicity with systemic DLK inhibition, underscoring the importance of a therapeutic window and careful safety assessment for this class of compounds. Further research is needed to fully elucidate the comparative efficacy and safety profiles of these and other DLK inhibitors to advance their potential as treatments for neurodegenerative disorders. The detailed experimental protocols provided in this guide serve as a resource for researchers in this critical area of drug discovery.
References
- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of GDC-0134: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. als.org [als.org]
- 13. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
GNE-8505: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GNE-8505, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), with other relevant kinase inhibitors. The information is intended to assist researchers in evaluating this compound for their specific applications.
Introduction to this compound
This compound is a selective, orally available inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] Developed by Genentech, this compound has been investigated in preclinical models of neurodegenerative diseases.[1] DLK is a key regulator of neuronal degeneration, making it an attractive therapeutic target for conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[3] this compound exerts its effect by reducing the phosphorylation of downstream targets, including c-Jun.
Comparative Kinase Selectivity
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. This section compares the kinase selectivity of this compound's close analog, referred to as "inhibitor 14" in a key study by Patel et al. (2017), with two other mixed-lineage kinase (MLK) inhibitors, URMC-099 and CEP-1347.
Data Presentation
| Kinase Target | This compound (Inhibitor 14) Ki (nM) | URMC-099 IC50 (nM) [4] | CEP-1347 IC50 (nM) |
| DLK (MAP3K12) | < 0.6 | 150 | Not Available |
| MLK1 (MAP3K9) | 1.1 | 19 | 38-61 |
| MLK2 (MAP3K10) | 1.2 | 42 | 51-82 |
| MLK3 (MAP3K11) | 0.9 | 14 | 23-39 |
| LRRK2 | 1.4 | 11 | Not Available |
| JNK1 | 290 | Not Available | Not Available |
| JNK2 | 1200 | Not Available | Not Available |
| JNK3 | 770* | Not Available | Not Available |
*Note: The data for this compound is derived from "inhibitor 14" as reported in Patel et al., J Med Chem. 2017 Oct 12;60(19):8083-8102. The comprehensive KINOMEscan data for this compound is available in the supplementary information of this publication.
URMC-099 has been shown to inhibit tens of kinases with greater than 99% inhibition at a concentration of 1 µM in a kinome-wide scan.[5]
Experimental Protocols
KINOMEscan™ Selectivity Profiling
The kinase selectivity of the inhibitors was determined using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding displacement of an active-site directed ligand from the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding and inhibition. Data is typically reported as the percentage of the DMSO control, where a lower percentage signifies stronger binding.
In Vitro Kinase Inhibition Assays (for IC50 determination)
The half-maximal inhibitory concentration (IC50) values for URMC-099 and CEP-1347 were determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway and Experimental Workflow
Dual Leucine Zipper Kinase (DLK) Signaling Pathway
DLK is a key upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.
Caption: The DLK signaling cascade in response to neuronal injury.
KINOMEscan Experimental Workflow
The following diagram illustrates the general workflow of the KINOMEscan assay used to determine kinase selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-8505 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK). We will explore the direct measurement of downstream signaling inhibition and compare this compound with alternative DLK inhibitors. This guide includes detailed experimental protocols and quantitative data to assist researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key regulator of neuronal stress pathways and has been implicated in neurodegenerative diseases. The primary signaling pathway activated by DLK involves the sequential phosphorylation of MKK4/7, c-Jun N-terminal Kinase (JNK), and the transcription factor c-Jun. Therefore, a primary and direct method to confirm this compound target engagement in a cellular context is to measure the reduction in the phosphorylation of c-Jun at Serine 63 (p-c-Jun (Ser63)).
Comparison of DLK Inhibitors
Several small molecule inhibitors targeting DLK have been developed. This guide compares this compound with other notable DLK inhibitors, focusing on their cellular potency in inhibiting the DLK signaling pathway. While a specific cellular IC50 for this compound in inhibiting p-c-Jun is not publicly available, studies have shown it reduces p-c-Jun in a dose-dependent manner, comparable to its close analog, GNE-3511[1].
| Compound | Target | Cellular Potency (IC50) | Assay Readout | Reference |
| This compound | DLK | Not publicly available | Reduction of p-c-Jun | [1] |
| GNE-3511 | DLK | 30 nM | p-JNK inhibition | [2] |
| IACS-8287 | DLK | 454.2 nM | p-c-Jun (Ser63) inhibition | [3][4] |
| URMC-099 | DLK, MLK1-3 | 150 nM (for DLK) | Inhibition of p-c-Jun increase | [5] |
Experimental Protocols for Target Validation
Western Blotting for Phospho-c-Jun (Ser63)
This is the most direct and widely used method to quantify the inhibition of the DLK signaling pathway.
a. Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate culture vessels and grow to 70-80% confluency.
-
Induce DLK pathway activation. A common method is serum starvation followed by stimulation with an activating agent like anisomycin or UV irradiation[6][7]. Alternatively, in cells overexpressing DLK, induction can be controlled, for example, by a doxycycline-inducible system[4].
-
Pre-treat cells with a dose-range of this compound or other DLK inhibitors for 1-2 hours before stimulation. Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[8].
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[8][9].
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) overnight at 4°C[7][9].
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
d. Quantification:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-c-Jun to total c-Jun (or the housekeeping protein).
-
Plot the normalized p-c-Jun levels against the inhibitor concentration to determine the IC50 value.
Alternative Target Engagement Methods
Beyond directly measuring downstream pathway inhibition, other techniques can confirm that this compound physically interacts with DLK within the cell.
a. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method to verify target engagement by assessing the thermal stabilization of a protein upon ligand binding[10][11][12][13].
Experimental Workflow:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble DLK at each temperature point using Western blotting or other sensitive detection methods like ELISA or mass spectrometry[10][11].
-
Binding of this compound to DLK will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.
b. Chemoproteomics:
This approach identifies the protein targets of a small molecule on a proteome-wide scale[14][15][16].
Experimental Workflow:
-
Synthesize a chemical probe version of this compound that includes an enrichment handle (e.g., biotin) and a photo-reactive group.
-
Treat cells with the this compound probe.
-
Induce covalent cross-linking of the probe to its binding partners via UV irradiation.
-
Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins by mass spectrometry.
-
To confirm specificity, a competition experiment is performed where cells are pre-treated with an excess of the unmodified this compound before adding the probe. A reduction in the signal for DLK in the competition experiment validates it as a direct target.
Visualizing the Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate the DLK signaling pathway and the experimental workflows for target validation.
Caption: The DLK signaling cascade and the inhibitory action of this compound.
Caption: Workflow for validating this compound target engagement using Western blotting.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genesandcancer.com [genesandcancer.com]
- 16. pubs.acs.org [pubs.acs.org]
GNE-8505: A Comparative Analysis of its Downstream Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-8505, a selective inhibitor of Dual Leucine Zipper Kinase (DLK), with its close structural analog, GNE-3511. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance in modulating the DLK signaling cascade.
Introduction to DLK Signaling
Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a key regulator of neuronal stress responses.[1][2] Activation of DLK triggers a downstream signaling cascade, primarily through the c-Jun N-terminal Kinase (JNK) pathway. This culminates in the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and neurodegeneration.[1][3] Consequently, inhibition of DLK presents a promising therapeutic strategy for a variety of neurodegenerative disorders.
The DLK Signaling Cascade
The signaling pathway initiated by DLK activation is a multi-step process involving a cascade of protein kinases. A simplified representation of this pathway is illustrated below.
Caption: The DLK signaling pathway and points of inhibition by this compound and GNE-3511.
Comparative Performance of DLK Inhibitors
This compound and GNE-3511 were developed by Genentech as potent and selective inhibitors of DLK.[1][4] The following tables summarize the available quantitative data to compare their performance.
Table 1: Biochemical Potency against DLK
| Compound | Assay Type | Ki (nM) | pKi |
| This compound | TR-FRET | ~3 | 8.5 |
| GNE-3511 | Biochemical | 0.5 | 9.3 |
Data for this compound is derived from a pKi of 9.8 reported in one source, which translates to a Ki of approximately 0.16 nM, and a separate report of a 3 nM Ki; the more conservative value is presented.[1][5] Data for GNE-3511 is from biochemical assays.[6]
Table 2: Cellular Potency and Activity
| Compound | Cellular Assay | Cell Type | IC50 (nM) |
| GNE-3511 | p-JNK Inhibition | HEK293 | 30 |
| GNE-3511 | Axon Degeneration | DRG Neurons | 107 |
Table 3: Kinase Selectivity Profile of GNE-3511
| Kinase | IC50 (nM) |
| MLK1 | 67.8 |
| JNK1 | 129 |
| JNK3 | 364 |
| JNK2 | 514 |
| MLK3 | 602 |
| MLK2 | 767 |
| MKK4 | >5000 |
| MKK7 | >5000 |
Selectivity profile for GNE-3511 against other kinases in the MAPK pathway, demonstrating high selectivity for DLK.[6] A detailed kinase selectivity profile for this compound is not publicly available.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize DLK inhibitors.
Biochemical Kinase Assay (TR-FRET)
This assay quantitatively measures the inhibition of DLK kinase activity.
Caption: Workflow for a TR-FRET based biochemical kinase assay.
Methodology:
-
Recombinant DLK enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate, such as a non-active mutant of MKK4.
-
After a defined incubation period, the reaction is stopped.
-
Detection reagents, including a Europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the substrate, are added.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A decrease in the FRET signal indicates inhibition of the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phosphorylated c-Jun
This experiment is used to assess the effect of DLK inhibitors on the downstream signaling pathway in a cellular context.
Caption: Workflow for Western blot analysis of phosphorylated c-Jun.
Methodology:
-
Cell Culture and Treatment: Neuronal or other suitable cell lines are cultured and treated with various concentrations of the DLK inhibitor for a specified period.
-
Stress Induction: Cells are subjected to a stressor known to activate the DLK pathway (e.g., UV irradiation, neurotrophic factor withdrawal).
-
Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of c-Jun. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light. The signal is captured using a digital imaging system. The intensity of the bands corresponding to phosphorylated c-Jun is quantified and normalized to a loading control (e.g., total c-Jun or a housekeeping protein like GAPDH or β-actin).
Conclusion
Both this compound and GNE-3511 are highly potent inhibitors of DLK. Based on the available data, GNE-3511 appears to have a slightly higher biochemical potency (Ki of 0.5 nM) compared to the reported Ki of ~3 nM for this compound. GNE-3511 has also been more extensively characterized in the public literature, with available cellular potency data and a detailed kinase selectivity profile. While this compound is a valuable tool for studying DLK signaling, a more comprehensive, publicly available dataset on its cellular activity and kinase selectivity would be beneficial for a complete comparative assessment. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting a DLK inhibitor.
References
- 1. mitogen-activated protein kinase kinase kinase 12 | LZK subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound |CAS:1620574-24-4 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of GNE-8505 and Other MAP3K12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), has emerged as a critical regulator of neuronal stress response pathways. Its role in mediating axonal degeneration and neuronal apoptosis has positioned it as a promising therapeutic target for a range of neurodegenerative diseases. This guide provides a head-to-head comparison of GNE-8505, a selective DLK inhibitor, with other known MAP3K12 inhibitors, supported by available experimental data.
Performance Comparison of MAP3K12 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable MAP3K12 inhibitors. Direct comparative studies are limited, and data has been compiled from various sources.
| Inhibitor | Target | Ki | IC50 | Selectivity Highlights | Key Preclinical Models | Status |
| This compound | DLK (MAP3K12) | Data not available | Data not available | Orally available inhibitor. Decreases phosphorylated JNK (p-JNK) levels in a mouse model of optic nerve crush at doses of 3, 7, or 18 mg/kg.[1] | Optic Nerve Crush | Preclinical |
| GNE-3511 | DLK (MAP3K12) | 0.5 nM[2] | 30 nM (p-JNK), 107 nM (DRG)[2] | Highly selective for DLK over other MAP kinases, including MKK4 (>5000 nM), MKK7 (>5000 nM), JNK1 (129 nM), JNK2 (514 nM), and JNK3 (364 nM).[2] | Neurodegeneration models | Preclinical |
| GDC-0134 | DLK (MAP3K12) | Data not available | Data not available | Described as a potent, selective, orally available, and brain-penetrant small-molecule inhibitor.[3][4] | Amyotrophic Lateral Sclerosis (ALS) | Development Discontinued[4][5] |
| IACS-52825 | DLK (MAP3K12) | Data not available | 107 nM[2] | Potent and selective inhibitor.[2] | Chemotherapy-Induced Peripheral Neuropathy (CIPN)[2] | Preclinical |
Signaling Pathway
The following diagram illustrates the central role of MAP3K12 (DLK) in the neuronal stress signaling cascade.
Experimental Protocols
Detailed methodologies for key preclinical models used in the evaluation of MAP3K12 inhibitors are provided below.
Optic Nerve Crush (ONC) Mouse Model
This model is utilized to assess neuroprotection of retinal ganglion cells (RGCs) and their axons.
Workflow Diagram
Detailed Protocol:
-
Anesthesia and Analgesia: Mice are anesthetized using an appropriate anesthetic cocktail (e.g., ketamine/xylazine) administered intraperitoneally. Pre- and post-operative analgesics are administered to minimize pain.
-
Surgical Procedure: The conjunctiva is incised, and the optic nerve is exposed by gentle retraction of the extraocular muscles. The nerve is then crushed for a standardized duration (e.g., 3-5 seconds) at a set distance from the globe using fine, self-closing forceps.[6][7][8][9]
-
Post-operative Care: The eye is lubricated, and the animal is monitored during recovery.
-
Assessment of Neuroprotection: At a predetermined time point post-injury, animals are euthanized, and the retinas are dissected. Retinal ganglion cells are stained (e.g., with Brn3a or RBPMS antibodies) and counted to assess cell survival. Axon regeneration can be assessed by anterograde tracing with cholera toxin B subunit (CTB).[6][7]
Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model
This model is employed to evaluate the efficacy of compounds in preventing or treating chemotherapy-induced nerve damage.
Workflow Diagram
Detailed Protocol:
-
Induction of Neuropathy: Mice (e.g., C57BL/6 strain) are treated with cisplatin, typically via intraperitoneal injection. Dosing regimens can vary, for example, 2.3 mg/kg daily for 5 days, followed by a rest period, and repeated for a second cycle.[10][11]
-
Inhibitor Administration: The MAP3K12 inhibitor is administered according to the study design, which could be prophylactic (before and during cisplatin treatment) or therapeutic (after the onset of neuropathy).
-
Behavioral Testing: Nociceptive thresholds are measured to assess the development of mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test). These tests are performed at baseline and at multiple time points throughout the study.[11]
-
Histological Analysis: At the end of the study, tissues such as the dorsal root ganglia (DRG) and sciatic nerve are collected for analysis of neuronal damage, including axon degeneration and apoptosis.
Summary and Future Directions
This compound is a promising preclinical candidate for the inhibition of MAP3K12. While direct, publicly available quantitative comparisons with other inhibitors like GNE-3511, GDC-0134, and IACS-52825 are limited, the available data suggest that targeting this kinase is a viable strategy for mitigating neuronal damage in various disease models.
The discontinuation of GDC-0134 in clinical trials for ALS due to safety concerns highlights the challenges in translating preclinical efficacy to human therapeutics.[4][5] Future research should focus on obtaining comprehensive head-to-head preclinical data, including detailed pharmacokinetic and pharmacodynamic profiles, to better predict clinical outcomes. Further elucidation of the specific downstream signaling events mediated by MAP3K12 in different neuronal populations will be crucial for developing next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [bio-protocol.org]
- 7. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]
- 8. Optic Nerve Crush - Experimentica [experimentica.com]
- 9. A practical approach to optic nerve crush in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
GNE-8505 Target Validation: A Comparative Guide to Pharmacological Inhibition and CRISPR/Cas9-Mediated Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the target of GNE-8505: direct pharmacological inhibition and genetic knockout using CRISPR/Cas9. This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), a critical regulator of neuronal degeneration.[1][2][3] Validating that the therapeutic effects of this compound are indeed mediated through its intended target, DLK, is a crucial step in the drug development process.
Comparing this compound and CRISPR/Cas9 for DLK Target Validation
The primary approaches for target validation involve either inhibiting the protein's function with a small molecule inhibitor like this compound or ablating the gene that expresses the protein using a technique like CRISPR/Cas9. Both methods aim to assess whether the resulting phenotype mimics the therapeutic effect.
| Feature | This compound (Pharmacological Inhibition) | CRISPR/Cas9 (Genetic Knockout) |
| Mechanism of Action | Reversible or irreversible binding to the target protein (DLK) to inhibit its enzymatic activity. | Permanent disruption of the gene (MAP3K12) leading to a loss of protein expression. |
| Speed of Effect | Rapid, often within minutes to hours of administration. | Slower, requires time for gene editing, and subsequent protein degradation (days to weeks). |
| Specificity | Potential for off-target effects by binding to other kinases or proteins.[4] | Highly specific to the targeted gene sequence, though off-target gene editing can occur. |
| Reversibility | Effects are typically reversible upon withdrawal of the compound. | Permanent and heritable genetic modification. |
| Application | In vitro and in vivo studies to assess acute effects and dose-response relationships. | Generation of knockout cell lines and animal models for long-term studies of target function. |
| Key Question Answered | Does inhibiting DLK activity with a drug-like molecule produce the desired therapeutic effect? | Does the complete loss of DLK function phenocopy the effects of the inhibitor? |
Quantitative Data Summary
The following table summarizes key quantitative data from studies using pharmacological inhibitors of DLK (this compound and the structurally similar GNE-3511) and genetic knockout of DLK. This data highlights the comparable neuroprotective effects achieved by both methods.
| Experimental Model | Method of DLK Modulation | Key Quantitative Finding | Reference |
| Mouse model of Amyotrophic Lateral Sclerosis (ALS) | This compound treatment | Reduced phosphorylated c-Jun (p-c-Jun) levels in the cortex in a dose-dependent manner.[2][5] | [2][5] |
| Human stem cell-derived retinal ganglion cells (hRGCs) | GNE-3511 treatment (3 µM) | Increased survival of hRGCs after colchicine challenge.[6] | [6] |
| Mouse model of optic nerve crush | DLK knockout (AAV-Cre in DLK floxed mice) | 73 ± 6.15% surviving retinal ganglion cells (RGCs) vs. 19 ± 1.34% in control.[6] | [6] |
| Mouse model of optic nerve crush | GCK-IV kinase triple knockout (AAV-CRISPR) | 68 ± 2.73% surviving RGCs vs. 27 ± 1.25% in control.[6] | [6] |
| Cortical cultures overexpressing hTau.P301L | This compound treatment (10 µM) | Rescued dendrite density to levels comparable to untreated control cultures.[7] | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway and points of intervention.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GCK-IV kinases dissociates cell death and axon regeneration in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GNE-8505: A Comparative Guide to its Efficacy in Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GNE-8505, a potent and orally available inhibitor of Dual Leucine Zipper Kinase (DLK), across various neuronal cell types. The information is intended for researchers and professionals in the fields of neuroscience and drug development to facilitate informed decisions regarding the use of this compound in preclinical studies.
Executive Summary
This compound is a selective inhibitor of DLK (MAP3K12), a key regulator of neuronal stress pathways. Inhibition of DLK has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. This guide compares the neuroprotective effects of this compound with its close analog, GNE-3511, and discusses an alternative therapeutic approach targeting DLK palmitoylation. While direct quantitative comparisons of this compound efficacy across different primary neuronal cell types are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview of its activity.
Mechanism of Action: DLK/JNK Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a master regulator of a conserved neuronal stress signaling pathway. In response to axonal injury, neurotrophic factor withdrawal, or other stressors, DLK becomes activated and initiates a downstream signaling cascade through the JNK pathway. This ultimately leads to the phosphorylation of the transcription factor c-Jun, which in turn upregulates pro-apoptotic genes, leading to neuronal degeneration and cell death. By inhibiting DLK, this compound effectively blocks this entire cascade, thereby protecting neurons from various insults.
Comparative Efficacy of DLK Inhibitors
Table 1: Quantitative Efficacy Data for DLK Inhibitors
| Compound | Cell Type/Assay | Endpoint | IC50 / EC50 (nM) | Reference(s) |
| GNE-3511 | HEK293 (DLK overexpressing) | p-JNK Inhibition | 30 | [1] |
| GNE-3511 | Primary DRG Neurons | Neuroprotection | 107 | [1] |
| This compound | N/A | N/A | Not Reported |
Table 2: Qualitative and Semi-Quantitative Efficacy of this compound in Different Neuronal Models
| Neuronal Cell Type (Model) | Experimental Context | Observed Effects of this compound | Comparator(s) | Reference(s) |
| Primary Cortical Neurons | Oxidative stress (antioxidant deprivation) | Drastically improved neuronal network connectivity. More effective than GNE-3511 at preserving dendrite and synapse density. | GNE-3511 | [2] |
| Motor Neurons (ALS model) | SOD1(G93A) mouse model of Amyotrophic Lateral Sclerosis | Reduced cortical levels of phosphorylated c-Jun in a dose-dependent manner. | GNE-3511 | [3] |
| Retinal Ganglion Cells | Optic nerve crush mouse model | Decreased levels of phosphorylated JNK in retinal lysates at doses of 3, 7, or 18 mg/kg. | Vehicle | [4] |
| Hippocampal Neurons | Pilocarpine-induced temporal lobe epilepsy model in mice | Pharmacological inhibition of DLK with this compound or GNE-3511 has shown benefits in mouse models of Alzheimer's and ALS.[5][6] | GNE-3511 | [5][6] |
Alternative Therapeutic Strategy: Inhibition of DLK Palmitoylation
Recent research has identified an alternative mechanism to inhibit DLK signaling by targeting its palmitoylation, a post-translational lipid modification essential for its function. This approach offers a potential advantage over direct kinase inhibition.
Table 3: Comparison of DLK Inhibition Strategies
| Feature | Direct Kinase Inhibition (e.g., this compound) | Palmitoylation Inhibition |
| Mechanism | Competitively binds to the ATP-binding site of the DLK kinase domain. | Prevents the attachment of palmitate to DLK, affecting its subcellular localization and activity. |
| Potential Advantage | High potency and well-understood mechanism. | May offer greater selectivity for pro-degenerative DLK signaling and avoid potential side effects associated with inhibiting all functions of DLK, such as cytoskeletal disruption.[7][8] |
| Example Compound(s) | This compound, GNE-3511 | Investigational compounds identified through high-content screening.[7] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and other neuroprotective agents. Researchers should optimize these protocols for their specific experimental systems.
Primary Neuronal Culture
This protocol describes the general steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
-
Tissue Dissection: Aseptically dissect cortices or hippocampi from embryonic day 16-18 rodent brains in a sterile dissection medium (e.g., Hibernate-A).
-
Enzymatic and Mechanical Dissociation: Incubate the tissue in a dissociation solution (e.g., papain or trypsin) followed by gentle mechanical trituration to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto culture vessels pre-coated with an attachment factor (e.g., poly-D-lysine or poly-L-ornithine and laminin).
-
Culture Maintenance: Maintain the neuronal cultures in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO2.
-
Experimental Treatment: After allowing the neurons to mature in vitro (typically 5-7 days), introduce the experimental compounds, such as this compound, at the desired concentrations.
-
Downstream Analysis: Following the treatment period, perform various assays to assess neuronal health and the efficacy of the compound.
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from a specific insult.
-
Induce Neuronal Stress: After plating and maturing primary neurons, introduce a neurotoxic stimulus. This can include:
-
Trophic Factor Withdrawal: Remove neurotrophic factors (e.g., NGF for DRG neurons) from the culture medium.
-
Oxidative Stress: Deprive the cultures of antioxidants or expose them to an oxidizing agent (e.g., H2O2).
-
Excitotoxicity: Treat the cultures with a high concentration of an excitatory neurotransmitter like glutamate.
-
-
Co-treatment with this compound: Apply this compound at a range of concentrations either before, during, or after the application of the neurotoxic stimulus, depending on the experimental question.
-
Assess Neuronal Viability: After a defined incubation period, assess neuronal survival using methods such as:
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Immunocytochemistry: Stain for neuron-specific markers like MAP2 or βIII-tubulin to visualize neuronal morphology and quantify neuronal survival.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
c-Jun Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of c-Jun as a downstream marker of DLK activity.
-
Neuronal Treatment: Treat primary neurons with the desired stressor in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Membrane Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-c-Jun) and a primary antibody for total c-Jun as a loading control. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent Detection: Add an HRP substrate to the membrane and detect the resulting chemiluminescent signal using an imaging system.
-
Densitometric Analysis: Quantify the band intensities for p-c-Jun and total c-Jun and express the results as a ratio of p-c-Jun to total c-Jun.
Conclusion
This compound is a potent neuroprotective agent that acts through the inhibition of the DLK signaling pathway. While direct quantitative comparisons of its efficacy across different neuronal subtypes are still needed, existing data from various in vitro and in vivo models demonstrate its significant potential in mitigating neuronal damage. In primary cortical neurons under oxidative stress, this compound has shown superior efficacy in preserving neuronal connectivity compared to its analog, GNE-3511. The emergence of alternative strategies, such as the inhibition of DLK palmitoylation, opens new avenues for therapeutic intervention with potentially improved safety profiles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and other neuroprotective compounds in various models of neuronal injury and neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of GNE-8505: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling GNE-8505 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste.
This compound is an orally available inhibitor of Dual Leucine Zipper Kinase (DLK) used in research. While specific toxicological data is limited, as a potent bioactive small molecule, it should be handled as a hazardous substance. All waste generated, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Pre-Disposal Planning and Handling
Before beginning any experiment involving this compound, a clear disposal plan must be in place. This includes preparing designated and properly labeled hazardous waste containers.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
Storage: this compound powder should be stored at -20°C for long-term stability. Solutions in solvents like DMSO can be stored at -80°C for up to six months or -20°C for one month.
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper segregation and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated gloves, weigh boats, and other non-sharp solid materials into a designated "Hazardous Solid Chemical Waste" container.
-
This container should be a sealable, chemical-resistant container (e.g., a screw-top wide-mouth plastic jug).
-
-
Liquid Waste:
-
Collect all solutions containing this compound into a dedicated "Hazardous Liquid Chemical Waste" container.
-
Use a compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or other contaminated sharps in a designated, puncture-proof sharps container. This container will also be treated as hazardous chemical waste.
-
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Keep containers sealed except when adding waste.
-
Capacity: Do not overfill waste containers. Leave at least 10% headspace to allow for expansion and prevent spills.
3. Final Disposal:
-
Once a waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
Important Considerations:
-
Decontamination: Any surfaces or equipment that come into contact with this compound should be decontaminated. A standard laboratory detergent and water wash is typically sufficient, with the cleaning materials also disposed of as hazardous waste.
-
Spill Response: In the event of a spill, follow your laboratory's established spill response protocol for potent compounds. This generally involves isolating the area, using appropriate PPE, and absorbing the spill with an inert material (e.g., vermiculite or sand), which is then disposed of as hazardous solid waste.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. Consult with your EHS department for specific guidance applicable to your location.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact.
Personal protective equipment for handling GNE-8505
This guide provides crucial, immediate safety and logistical information for the handling of GNE-8505. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory.[7] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[7][9] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[7][9] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[7][8] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[9]
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling Procedures
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[7]
-
Prepare the Workspace: All handling of this compound, especially weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[7][8] The work surface should be covered with absorbent, plastic-backed paper.
-
Compound Handling:
-
Labeling and Storage: Clearly label all solutions with the compound name, concentration, date, and your initials. Store the compound and its solutions as recommended: powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months or -20°C for up to 1 month.[2][5]
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[7]
-
Waste Disposal: All disposable PPE, contaminated labware, and excess compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 419.44 g/mol | [5] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | 100 mg/mL (238.41 mM) | [2][5] |
| Storage (Powder) | -20°C for 3 years | [2][5] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [2][5] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
